Epaldeudomide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1918159-31-5 |
|---|---|
Molecular Formula |
C25H26FN3O5 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(3S)-3-deuterio-3-[7-[[2-fluoro-4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C25H26FN3O5/c26-20-12-16(13-28-8-10-33-11-9-28)4-5-17(20)15-34-22-3-1-2-18-19(22)14-29(25(18)32)21-6-7-23(30)27-24(21)31/h1-5,12,21H,6-11,13-15H2,(H,27,30,31)/t21-/m0/s1/i21D |
InChI Key |
LSWTTWZVLFJNEN-VKXNLOJKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Epaldeudomide's Mechanism of Action in Multiple Myeleloma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epaldeudomide (formerly CC-92480, also known as Mezigdomide) is a novel, potent oral Cereblon E3 ligase modulator (CELMoD) agent demonstrating significant promise in the treatment of relapsed/refractory multiple myeloma. Its mechanism of action is centered on the specific and efficient targeting of the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the rapid and sustained degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival. The degradation of these proteins triggers a cascade of downstream events, including the suppression of key oncogenic drivers like c-Myc and IRF4, ultimately leading to potent anti-myeloma activity and immunomodulatory effects. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as a "molecular glue," effectively redirecting the activity of the CRL4CRBN E3 ubiquitin ligase complex. The core steps of its mechanism are as follows:
-
Binding to Cereblon: this compound exhibits a high binding affinity for Cereblon, a key component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN).[1][2] This binding event induces a conformational change in Cereblon.[2][3]
-
Neosubstrate Recruitment: The this compound-Cereblon complex creates a novel binding surface that selectively recruits the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) as "neosubstrates."[4][5][6][7] this compound demonstrates superior efficacy in promoting the recruitment of Ikaros to the Cereblon E3 ligase complex compared to earlier immunomodulatory drugs (IMiDs) like pomalidomide (B1683931).[1][8]
-
Ubiquitination and Proteasomal Degradation: The recruitment of Ikaros and Aiolos to the CRL4CRBN complex leads to their polyubiquitination, marking them for degradation by the 26S proteasome.[4][7][9] This degradation is rapid, deep, and sustained following this compound treatment.[1][8][10]
Downstream Signaling and Anti-Myeloma Effects
The degradation of Ikaros and Aiolos initiates a cascade of downstream events that contribute to the potent anti-myeloma activity of this compound:
-
Suppression of Oncogenic Transcription Factors: The loss of Ikaros and Aiolos leads to the subsequent downregulation of critical myeloma survival factors, including c-Myc and Interferon Regulatory Factor 4 (IRF4).[6][7] This is a key driver of the direct anti-proliferative and pro-apoptotic effects of the drug on multiple myeloma cells.[6][7]
-
Direct Anti-Proliferative and Pro-Apoptotic Activity: By targeting these essential transcription factors, this compound directly inhibits the growth and survival of myeloma cells, including those that have developed resistance to other therapies like lenalidomide (B1683929) and pomalidomide.[1][8]
-
Immunomodulatory Effects: Beyond its direct tumoricidal activity, this compound exerts significant immunomodulatory effects within the tumor microenvironment.[10][11][12][13] The degradation of Ikaros and Aiolos in immune cells, particularly T cells, leads to their activation and proliferation.[4][10][14] Specifically, this compound has been shown to induce a shift in T cells from a naive to an effector phenotype.[10] This enhanced anti-tumor immunity contributes to the overall therapeutic effect.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound from preclinical studies.
Table 1: Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Cereblon Binding IC50 | 30 nM | In vitro competitive binding assay | [8] |
| Anti-proliferative IC50 Range | 0.04 - 5 nM | In a panel of multiple myeloma cell lines | [8] |
Table 2: Comparison of this compound with Lenalidomide
| Parameter | This compound (CC-92480) | Lenalidomide | Assay Condition | Reference |
| Cereblon Binding IC50 | 0.03 µM | 1.27 µM | CRBN protein competitive binding assay | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on multiple myeloma cell lines.
-
Methodology:
-
Cell Culture: Multiple myeloma cell lines (e.g., H929, MM1.S) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using colorimetric or fluorometric assays such as MTT, MTS, or resazurin (B115843) reduction assays.[15][16] These assays measure the metabolic activity of viable cells. Alternatively, live/dead cell staining with reagents like calcein (B42510) AM and ethidium (B1194527) homodimer-1 can be used for direct counting of live and dead cells via fluorescence microscopy or flow cytometry.[17][18]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Immunoblotting for Protein Degradation
-
Objective: To quantify the degradation of Ikaros, Aiolos, and downstream target proteins following this compound treatment.
-
Methodology:
-
Cell Lysis: Multiple myeloma cells are treated with this compound for various time points. After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for Ikaros, Aiolos, c-Myc, IRF4, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Visualization and Quantification: The protein bands are visualized using chemiluminescence or fluorescence imaging systems. The intensity of the bands is quantified using densitometry software and normalized to the loading control to determine the relative protein levels.
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG mice) are used to prevent rejection of human tumor cells.[19][20][21]
-
Tumor Implantation: Human multiple myeloma cell lines are injected subcutaneously or intravenously into the mice.[21] For subcutaneous models, tumor growth is monitored by measuring tumor volume. For systemic models, disease progression is monitored by measuring human immunoglobulin levels in the mouse serum.
-
Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor growth is monitored regularly. At the end of the study, tumors are excised and weighed. The effect of the treatment on survival can also be assessed.
-
Pharmacodynamic Studies: Tumor and blood samples can be collected to assess the in vivo degradation of target proteins (Ikaros, Aiolos) via immunoblotting or other techniques.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound's core mechanism of action in multiple myeloma cells.
Experimental Workflow for Assessing Protein Degradation
Caption: A typical experimental workflow for immunoblotting analysis.
Logical Relationship of this compound's Dual Action
Caption: Logical flow of this compound's dual anti-myeloma activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them [mdpi.com]
- 8. focusononcology.com [focusononcology.com]
- 9. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Reshaping the tumor microenvironment: The versatility of immunomodulatory drugs in B-cell neoplasms [frontiersin.org]
- 13. Therapeutics to harness the immune microenvironment in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. jrmds.in [jrmds.in]
- 17. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. labs.pbrc.edu [labs.pbrc.edu]
- 19. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug-resistant multiple myeloma animal model and construction method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 21. Animal models of multiple myeloma and their utility in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Epaldeudomide: A Technical Guide to a Novel Cereblon E3 Ligase Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epaldeudomide (also known as Mezigdomide or CC-92480) is a potent, orally bioavailable Cereblon E3 Ligase Modulator (CELMoD) that represents a next-generation advancement in the field of targeted protein degradation. By binding to the Cereblon (CRBN) component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^), this compound induces the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted degradation leads to potent anti-proliferative and immunomodulatory effects, particularly in hematological malignancies such as multiple myeloma. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the key biological pathways and experimental workflows.
Introduction to this compound and Cereblon Modulation
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease-causing proteins that have been historically considered "undruggable" by traditional small molecule inhibitors.[1] Cereblon E3 ligase modulators (CELMoDs) are a class of small molecules that hijack the body's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins.[1][2]
This compound is a novel CELMoD designed for enhanced potency and rapid, deep, and sustained degradation of its target neo-substrates.[3][4] It has demonstrated significant preclinical and clinical activity, particularly in multiple myeloma, including in patient populations resistant to earlier immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide.[3][5][6]
Mechanism of Action
This compound functions as a "molecular glue," facilitating an interaction between the CRBN E3 ligase and its neo-substrates, Ikaros and Aiolos.[3][7] This induced proximity leads to the polyubiquitination of these transcription factors, marking them for degradation by the 26S proteasome.[2][8] The degradation of Ikaros and Aiolos, which are critical for the survival and proliferation of multiple myeloma cells, results in downstream anti-tumor effects, including the downregulation of key oncogenic transcription factors like c-Myc and IRF4.[5][9]
dot
Caption: this compound-mediated protein degradation pathway.
Quantitative Data
This compound exhibits superior potency in binding to Cereblon and inducing the degradation of its neo-substrates compared to earlier generation IMiDs.
| Compound | CRBN Binding Affinity (IC50) | IKZF1 Degradation (DC50) | IKZF3 Degradation (DC50) | Notes |
| This compound (CC-92480) | 0.03 µM [9] | ~1 nM (in vitro) [10] | 44 nM (in Mino cells) [11] | Demonstrates rapid and sustained degradation of Ikaros and Aiolos.[9] |
| Iberdomide (CC-220) | Higher than lenalidomide/pomalidomide | - | - | 10-20 times higher binding capacity than traditional IMiDs.[12][13] |
| Pomalidomide | - | - | - | Less potent than this compound in degrading Ikaros and Aiolos.[9] |
| Lenalidomide | 1.27 µM[9] | - | - | Significantly lower binding affinity to CRBN compared to this compound.[9] |
Note: DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. IC50 (Inhibitory Concentration 50) in the binding assay represents the concentration of the compound that displaces 50% of the labeled tracer.
Experimental Protocols
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This competitive binding assay quantifies the affinity of a test compound for CRBN.
Principle: The assay measures the binding of a test compound to CRBN by its ability to compete with a fluorescently labeled thalidomide (B1683933) tracer. A GST-tagged CRBN protein is used with a Europium (Eu)-labeled anti-GST antibody (donor) and a red-shifted fluorescent thalidomide analog (acceptor). When the tracer binds to CRBN, the donor and acceptor are in close proximity, generating a high FRET signal. A test compound that binds to CRBN will displace the tracer, causing a decrease in the FRET signal.[14]
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4).
-
Plate Setup: In a 384-well low-volume white plate, add 2 µL of the diluted test compound or control.
-
Protein Addition: Add 4 µL of GST-CRBN protein solution to each well and incubate for 15 minutes at room temperature.
-
Detection Reagent Addition: Prepare a mixture of Anti-GST-Europium and Thalidomide-Red in assay buffer. Add 4 µL of this mixture to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm following excitation at 340 nm.
-
Data Analysis: Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.[14]
dot
Caption: Workflow for the TR-FRET Cereblon Binding Assay.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of target proteins (Ikaros and Aiolos) in cells treated with this compound.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By comparing the levels of the target protein in treated versus untreated cells, the extent of degradation can be determined. A loading control is used to normalize for variations in protein loading.[8]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., multiple myeloma cell lines) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (Ikaros or Aiolos) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
-
dot
Caption: Western Blot workflow for protein degradation analysis.
In Vitro Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of its neo-substrates in a CRBN-dependent manner.
Principle: This cell-free assay reconstitutes the key components of the ubiquitination cascade (E1, E2, E3 ligase, and ubiquitin) to demonstrate the drug-dependent ubiquitination of a target protein. The ubiquitinated protein can then be detected by Western blot.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant CRL4^CRBN^ complex
-
Recombinant substrate protein (e.g., His-tagged Ikaros)
-
Ubiquitin
-
ATP
-
This compound or vehicle control (DMSO)
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes) to allow for the ubiquitination reaction to proceed.
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the substrate protein (e.g., anti-His tag) or an antibody against ubiquitin to detect the characteristic high molecular weight smear or laddering pattern indicative of polyubiquitination.
-
Conclusion
This compound is a highly potent Cereblon E3 ligase modulator that induces the targeted degradation of Ikaros and Aiolos. Its robust preclinical and clinical activity, particularly in overcoming resistance to existing therapies in multiple myeloma, highlights the promise of this next-generation protein degrader. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and other novel CELMoDs. The ability to rationally design and characterize these molecules will be crucial in advancing the field of targeted protein degradation and bringing new therapeutic options to patients with unmet medical needs.
References
- 1. drughunter.com [drughunter.com]
- 2. An optimized protocol to detect ubiquitination modification of exogenous or endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esmo.org [esmo.org]
- 4. Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon E3 Ligase Modulators Mezigdomide and Iberdomide in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Epaldeudomide: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epaldeudomide is a novel immunomodulatory agent that has garnered significant interest for its potential therapeutic applications. As a potent inhibitor of tumor necrosis factor-alpha (TNF-α), it represents a promising candidate for the treatment of various inflammatory diseases and malignancies. This technical guide provides a comprehensive overview of the chemical structure and a putative synthesis of this compound, tailored for professionals in the fields of chemical and pharmaceutical research. Detailed data is presented in structured tables, and key pathways are visualized to facilitate a deeper understanding of its molecular characteristics and mechanism of action.
Chemical Structure and Properties
This compound is a rationally designed small molecule featuring a deuterated and fluorinated glutarimide (B196013) moiety. This unique structural modification is intended to enhance its metabolic stability and potency.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (S)-3-(4-((2-fluoro-4-(morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione-3-d[1] |
| CAS Number | 1918159-31-5[1][2] |
| Molecular Formula | C25H25DFN3O5[1][2] |
| Molecular Weight | 468.50 g/mol [1][2] |
| Stereochemistry | (S)-enantiomer at the chiral center of the piperidine-2,6-dione ring. |
Physicochemical Properties
| Property | Value |
| Appearance | Solid[2] |
| Purity | >98% (typically analyzed by HPLC)[2] |
| Solubility | Soluble in DMSO (10 mM)[2] |
Structural Diagram
The chemical structure of this compound is depicted below, illustrating the key functional groups and the stereocenter.
Caption: Chemical structure of this compound.
Putative Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature. However, based on the synthesis of structurally related compounds, a plausible synthetic route can be proposed. The following protocol is a putative pathway and should be adapted and optimized by qualified researchers.
Overall Synthetic Strategy
The proposed synthesis involves a multi-step sequence, beginning with the preparation of the deuterated glutarimide moiety and the fluorinated benzyl (B1604629) bromide intermediate, followed by their coupling and final elaboration.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Putative)
Step 1: Synthesis of 3-Deutero-piperidine-2,6-dione
A potential method for the synthesis of the deuterated glutarimide core involves the cyclization of deuterated glutamic acid.
-
Reactants: (S)-3-deutero-glutamic acid, Urea (B33335).
-
Procedure: A mixture of (S)-3-deutero-glutamic acid and urea is heated at high temperature (e.g., 180-200 °C) under an inert atmosphere. The reaction proceeds via the formation of a glutamic acid anhydride (B1165640) intermediate, which then reacts with ammonia (B1221849) (generated from the decomposition of urea) to form the glutarimide ring. The product is then purified by recrystallization.
Step 2: Synthesis of 1-(Bromomethyl)-2-fluoro-4-(morpholinomethyl)benzene
This intermediate can be prepared from a commercially available starting material through a series of functional group transformations.
-
Reactants: 4-Bromo-2-fluorotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Morpholine (B109124), Potassium carbonate.
-
Procedure:
-
Bromination: 4-Bromo-2-fluorotoluene is subjected to radical bromination using NBS and a radical initiator like AIBN in a suitable solvent (e.g., carbon tetrachloride) under reflux to yield 4-bromo-1-(bromomethyl)-2-fluorobenzene.
-
Morpholine Substitution: The resulting benzylic bromide is then reacted with morpholine in the presence of a base such as potassium carbonate in a polar aprotic solvent (e.g., acetonitrile) to afford 4-(4-bromo-2-fluorobenzyl)morpholine.
-
Final Bromination: The methyl group of the resulting compound is then brominated using NBS and AIBN as described above to yield 1-(bromomethyl)-2-fluoro-4-(morpholinomethyl)benzene.
-
Step 3: Synthesis of (S)-3-(4-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione-3-d
This step involves the condensation of the deuterated glutarimide with a suitable phthalic anhydride derivative.
-
Reactants: 3-Deutero-piperidine-2,6-dione, 4-Hydroxyphthalic anhydride.
-
Procedure: 3-Deutero-piperidine-2,6-dione is reacted with 4-hydroxyphthalic anhydride in a high-boiling solvent such as acetic acid or pyridine (B92270) under reflux. The reaction leads to the formation of the isoindolinone ring system.
Step 4: Final Coupling to Yield this compound
The final step is the etherification of the hydroxyisoindolinone intermediate with the fluorinated benzyl bromide.
-
Reactants: (S)-3-(4-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione-3-d, 1-(Bromomethyl)-2-fluoro-4-(morpholinomethyl)benzene, Potassium carbonate.
-
Procedure: The hydroxyisoindolinone intermediate is reacted with 1-(bromomethyl)-2-fluoro-4-(morpholinomethyl)benzene in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF at an elevated temperature. The final product, this compound, is then purified using column chromatography.
Signaling Pathways and Mechanism of Action
This compound functions as a "molecular glue," a class of small molecules that induce or stabilize the interaction between two proteins that would otherwise not interact. It specifically targets the Cereblon (CRBN) E3 ubiquitin ligase complex.
Cereblon E3 Ligase Modulation
This compound binds to the CRBN protein, which is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the recruitment and subsequent ubiquitination of specific target proteins. The primary targets identified for this class of molecules are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4][5][6]
References
- 1. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Epaldeudomide (CC-92480): A Technical Overview of Ikaros and Aiolos Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epaldeudomide (also known as mezigdomide (B2442610) or CC-92480) is a novel, potent, and orally bioavailable Cereblon E3 Ligase Modulator (CELMoD™) agent. It represents a significant advancement over previous generations of immunomodulatory drugs (IMiDs®) by inducing a more rapid, profound, and sustained degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation is the core mechanism of its potent anti-tumor and immunomodulatory activities, particularly in multiple myeloma (MM). This compound binds to the Cereblon (CRBN) substrate receptor of the CRL4CRBN E3 ubiquitin ligase with high affinity, altering its substrate specificity to effectively target Ikaros and Aiolos for ubiquitination and subsequent proteasomal degradation. The depletion of these transcription factors leads to the downregulation of critical downstream oncogenic signaling pathways, including c-Myc and IRF4, ultimately resulting in apoptosis of malignant cells. This document provides a detailed technical guide on the mechanism, quantitative effects, and experimental methodologies related to this compound-mediated degradation of Ikaros and Aiolos.
Mechanism of Action: Enhanced CRBN-Mediated Degradation
This compound functions as a "molecular glue," enhancing the interaction between the CRBN E3 ligase complex and its neo-substrates, Ikaros and Aiolos. The sequence of events is as follows:
-
High-Affinity Binding to CRBN: this compound binds to a specific pocket within the CRBN protein, which is a component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4CRBN).[1][2][3] This binding is significantly more potent than that of its predecessors, lenalidomide (B1683929) and pomalidomide (B1683931).[1][3]
-
Allosteric Modulation: The binding of this compound induces an allosteric change in CRBN, altering its conformation.[1][3] This new conformation creates a composite binding surface that has a high affinity for Ikaros and Aiolos.
-
Neo-substrate Recruitment: The altered CRBN surface efficiently recruits Ikaros and Aiolos to the CRL4CRBN complex.[1]
-
Ubiquitination: Once bound, Ikaros and Aiolos are poly-ubiquitinated by the E3 ligase complex, a process that marks them for destruction.[1]
-
Proteasomal Degradation: The ubiquitinated transcription factors are then recognized and degraded by the 26S proteasome, leading to their rapid and efficient clearance from the cell.[4]
This potent and selective degradation of Ikaros and Aiolos is the primary driver of this compound's therapeutic effects.[4][5]
Data Presentation: Quantitative Analysis
While specific DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values for this compound's degradation of Ikaros and Aiolos are not consistently reported in publicly available literature, its superior potency compared to other IMiDs has been quantitatively established through binding affinity assays.
| Compound | Assay Type | Metric | Value | Reference |
| This compound (CC-92480) | CRBN Competitive Binding | IC₅₀ | ~0.03 µM | [1] |
| Iberdomide (CC-220) | CRBN Competitive Binding | IC₅₀ | ~0.06 µM | [1] |
| Lenalidomide | CRBN Competitive Binding | IC₅₀ | 1.27 µM | [1] |
| Pomalidomide | CRBN Conformation | % Active "Closed" Conformation | ~20% | [3] |
| Iberdomide (CC-220) | CRBN Conformation | % Active "Closed" Conformation | ~50% | [3] |
| This compound (CC-92480) | CRBN Conformation | % Active "Closed" Conformation | 100% | [3] |
Table 1: Comparative quantitative data demonstrating the high-affinity binding of this compound to CRBN.
Preclinical studies have consistently demonstrated that this compound induces a faster, deeper, and more sustained degradation of Ikaros and Aiolos than pomalidomide, even in MM cell lines with acquired resistance to lenalidomide or pomalidomide and those with low levels of CRBN.[1]
Signaling Pathways and Downstream Effects
The degradation of Ikaros and Aiolos initiates a cascade of downstream events that are detrimental to multiple myeloma cells.
Signaling Pathway Diagram
Caption: this compound-induced degradation pathway of Ikaros and Aiolos.
Downstream Consequences
-
Repression of IRF4 and c-Myc: Ikaros and Aiolos are critical for maintaining the expression of Interferon Regulatory Factor 4 (IRF4) and c-Myc, two transcription factors essential for the survival and proliferation of MM cells.[1][6] The degradation of Ikaros and Aiolos leads to a significant reduction in both IRF4 and c-Myc levels.[1]
-
Induction of Apoptosis: The downregulation of the IRF4/c-Myc oncogenic axis disrupts the survival signaling in myeloma cells, leading to cell cycle arrest and robust induction of apoptosis.[1][7]
-
Immunomodulation: The degradation of Ikaros and Aiolos in immune cells, particularly T-cells, has a stimulatory effect. It leads to increased production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), enhancing the anti-myeloma immune response.[8]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized methodologies and should be adapted for specific experimental conditions.
CRBN Competitive Binding Assay (Fluorescence Polarization-based)
This assay quantifies the binding affinity of this compound to CRBN by measuring its ability to displace a fluorescently labeled ligand.
Workflow Diagram:
Caption: Workflow for a CRBN competitive binding assay.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Dilute purified recombinant human CRBN protein and a fluorescently-labeled thalidomide (B1683933) tracer to 2x the final desired concentration in assay buffer.
-
-
Plate Setup:
-
In a 384-well, low-volume, black microplate, add the this compound dilutions. Include wells for positive control (e.g., pomalidomide) and negative control (vehicle/DMSO).
-
Add the fluorescent tracer to all wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the binding reaction by adding the diluted CRBN protein to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a suitable microplate reader.
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.
-
Western Blot for Ikaros/Aiolos Degradation
This method is used to visualize and semi-quantify the reduction in Ikaros and Aiolos protein levels in cells following treatment with this compound.
Workflow Diagram:
Caption: Standard workflow for Western blot analysis.
Protocol:
-
Cell Culture and Treatment:
-
Culture multiple myeloma cells (e.g., MM.1S, H929) to a density of approximately 0.5 x 10⁶ cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for a specified time (e.g., 4, 8, 24 hours).
-
-
Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein amounts and prepare samples by boiling in Laemmli buffer.
-
-
Electrophoresis and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software. Normalize the intensity of Ikaros and Aiolos bands to the loading control to determine the relative protein degradation.
-
Cell Viability Assay (MTT/CellTiter-Glo®)
This assay measures the effect of this compound on the metabolic activity and proliferation of cancer cells.
Workflow Diagram:
Caption: Workflow for a cell viability/cytotoxicity assay.
Protocol:
-
Cell Seeding:
-
Seed multiple myeloma cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 50 µL of culture medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound.
-
Add 50 µL of the diluted compound to the appropriate wells, resulting in a final volume of 100 µL. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for 72 to 96 hours at 37°C in a humidified, 5% CO₂ incubator.
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature.
-
Add an equal volume (100 µL) of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percentage of viable cells against the logarithm of this compound concentration and fit to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Conclusion
This compound (mezigdomide, CC-92480) is a highly potent CRBN E3 ligase modulator that exhibits superior activity in degrading the key lymphoid transcription factors Ikaros and Aiolos. Its high binding affinity for CRBN translates into rapid and efficient proteasomal degradation of these neo-substrates, leading to the collapse of the IRF4/c-Myc oncogenic axis and potent anti-myeloma effects. The robust preclinical data, supported by the experimental frameworks outlined in this guide, provide a strong rationale for its ongoing clinical investigation as a promising new therapy for multiple myeloma, particularly in relapsed and refractory settings.
References
- 1. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE NOVEL CELMOD AGENT CC-92480: TRANSLATION OF PRECLINICAL DATA TO... - Wong L - - Jun 12 2020 [library.ehaweb.org]
- 8. researchgate.net [researchgate.net]
Preclinical Profile of Epaldeudomide: An In-Depth Technical Review of its Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epaldeudomide (CAS 1918159-31-5) is an investigational small molecule demonstrating potential as an anticancer agent through its dual mechanism of action as a tumor necrosis factor-alpha (TNF-α) inhibitor and an immunomodulator. Preclinical evidence, primarily from in vitro studies, indicates its cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of the currently available preclinical data on this compound, including its mechanism of action, quantitative anticancer activity, and the experimental methodologies employed in its initial evaluation.
Introduction
This compound is a novel compound with the chemical formula C25H25DFN3O5. Its characterization as a TNF-α inhibitor and immunomodulator places it within a class of therapeutic agents with significant potential in oncology. By targeting TNF-α, a key cytokine in systemic inflammation and tumor progression, and simultaneously modulating the immune response, this compound presents a multi-faceted approach to cancer therapy. This document synthesizes the existing preclinical findings to offer a detailed resource for the scientific community.
Mechanism of Action
This compound's anticancer activity is understood to be driven by two primary mechanisms:
-
TNF-α Inhibition: As a potent inhibitor of TNF-α, this compound can counteract the pro-inflammatory and pro-tumoral effects of this cytokine in the tumor microenvironment. Elevated levels of TNF-α are associated with cancer-related inflammation, angiogenesis, and metastasis. By blocking TNF-α signaling, this compound may disrupt these processes, thereby impeding tumor growth and progression.
-
Immunomodulation: this compound is also classified as an immunomodulator, suggesting its ability to influence the activity of the immune system. In the context of cancer, this could involve enhancing the anti-tumor immune response, potentially by activating cytotoxic T lymphocytes and natural killer (NK) cells, or by mitigating immunosuppressive signals within the tumor microenvironment. The precise molecular targets and pathways involved in its immunomodulatory effects are a subject of ongoing investigation.
Signaling Pathway Diagram
Quantitative Preclinical Data
The primary quantitative data available for this compound's anticancer activity comes from in vitro cell viability assays. These studies have determined the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| MM.1S | Multiple Myeloma | < 300 |
| WSU-DLCL-2 | Diffuse Large B-cell Lymphoma | < 100 |
| Rec-1 | Mantle Cell Lymphoma | < 100 |
Table 1: In Vitro Anticancer Activity of this compound
These preliminary results indicate that this compound is most potent against lymphoma cell lines, with IC50 values in the sub-micromolar range. Further preclinical studies, including in vivo tumor models, are necessary to fully elucidate its therapeutic potential.
Experimental Protocols
The following provides a generalized methodology for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MM.1S, WSU-DLCL-2, Rec-1) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Future Directions
The initial preclinical data for this compound are promising, particularly its potent in vitro activity against hematological malignancies. To advance its development as a potential anticancer therapeutic, the following studies are critical:
-
In vivo Efficacy Studies: Evaluation of this compound in various animal models of cancer (e.g., xenograft and patient-derived xenograft models) is essential to determine its anti-tumor efficacy, optimal dosing, and therapeutic window.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, along with its effect on the target (TNF-α), is necessary to inform clinical trial design.
-
Detailed Mechanistic Studies: Further investigation into the specific molecular pathways modulated by this compound is required to fully understand its immunomodulatory effects and to identify potential biomarkers for patient selection.
-
Toxicology Studies: Comprehensive safety and toxicology assessments in relevant animal models are mandatory before advancing to human clinical trials.
Conclusion
This compound is an early-stage drug candidate with a compelling dual mechanism of action as a TNF-α inhibitor and immunomodulator. The preliminary in vitro data demonstrate its potential as an anticancer agent, especially for hematological cancers. The information compiled in this technical guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound. As more preclinical data becomes available, a clearer picture of its therapeutic utility will emerge.
An In-depth Technical Guide on the Role of Epaldeudomide in T-cell Activation and Immunomodulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epaldeudomide (CC-220), a novel Cereblon E3 ligase modulator (CELMoD), has emerged as a potent immunomodulatory agent with significant therapeutic potential, particularly in hematological malignancies. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's role in T-cell activation and immunomodulation. By binding to the Cereblon (CRBN) component of the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex, this compound induces the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation leads to a cascade of downstream effects, culminating in enhanced T-cell activation, proliferation, and cytokine production. This guide details the core mechanism of action, presents quantitative data on its immunomodulatory effects, outlines key experimental protocols for its characterization, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction
The modulation of the immune system, particularly the activation of T-cells, represents a cornerstone of modern immunotherapy. This compound belongs to a class of small molecules known as immunomodulatory drugs (IMiDs) or CELMoDs, which function by hijacking the ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] This unique mechanism of action allows for the selective elimination of key regulatory proteins that suppress immune responses.
The primary targets of this compound are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] These proteins are critical regulators of lymphocyte development and function, and notably, act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[3][4] By inducing the degradation of Ikaros and Aiolos, this compound effectively removes the brakes on IL-2 production, a cytokine essential for T-cell proliferation, survival, and effector function.[5] This guide will delve into the technical details of this process, providing researchers and drug development professionals with a thorough understanding of this compound's immunomodulatory properties.
Mechanism of Action: The CRL4-CRBN E3 Ligase Complex
This compound's mechanism of action is centered on its interaction with the CRL4-CRBN E3 ubiquitin ligase complex. This complex is a key component of the cellular machinery responsible for tagging proteins with ubiquitin, marking them for degradation by the proteasome.
The CRL4-CRBN complex consists of several key proteins:
-
Cullin 4 (CUL4): A scaffold protein that provides the structural backbone of the complex.
-
Regulator of Cullins 1 (ROC1) or RBX1: A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links Cereblon to the CUL4-ROC1 core.
-
Cereblon (CRBN): The substrate receptor that recognizes and binds to specific target proteins.[6][7]
In its native state, the CRL4-CRBN complex targets a specific set of endogenous substrates for degradation. This compound acts as a "molecular glue," binding to a pocket on the surface of Cereblon.[6] This binding event alters the conformation of Cereblon's substrate-binding surface, creating a new interface that has a high affinity for Ikaros and Aiolos.[6][7] This induced proximity between the E3 ligase and its new "neo-substrates" facilitates the transfer of ubiquitin chains to Ikaros and Aiolos, leading to their rapid degradation by the proteasome.[8][9]
T-cell Activation and Immunomodulation
The degradation of Ikaros and Aiolos by this compound has profound consequences for T-cell function. As transcriptional repressors of the IL2 gene, their removal leads to increased IL-2 transcription and secretion.[3][4] IL-2 is a pleiotropic cytokine that plays a central role in T-cell biology, promoting:
-
T-cell Proliferation: IL-2 is a potent mitogen for T-cells, driving their clonal expansion upon activation.[5]
-
Effector T-cell Differentiation: It supports the differentiation of naive T-cells into effector cells, such as cytotoxic T lymphocytes (CTLs) and helper T-cells (Th1).
-
Enhanced Cytotoxicity: IL-2 enhances the cytotoxic activity of CTLs and Natural Killer (NK) cells.
-
Survival: It promotes the survival of activated T-cells.
Beyond IL-2, the degradation of Ikaros and Aiolos can also influence the production of other key cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), further amplifying the anti-tumor immune response.[4][10]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncoupling IL-2 signals that regulate T cell proliferation, survival, and Fas-mediated activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Epaldeudomide: A Technical Guide to Target Proteins and Neosubstrates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epaldeudomide is an immunomodulatory agent with demonstrated anti-proliferative and anti-inflammatory activities. As a member of the immunomodulatory drug (IMiD) class of molecules, its mechanism of action is centered on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. This technical guide provides a comprehensive overview of the target proteins and neosubstrates of this compound, drawing upon the established mechanisms of action for this class of compounds. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide incorporates data from structurally related and well-characterized IMiDs, such as lenalidomide (B1683929) and iberdomide, to illustrate the principles of its biological activity. This document details the core mechanism of action, summarizes key quantitative data in structured tables, provides detailed experimental protocols for the characterization of CRBN modulators, and includes visualizations of key pathways and workflows.
Introduction: The Mechanism of Action of this compound
This compound, like other IMiDs, functions as a "molecular glue." It binds to Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. This binding event alters the substrate specificity of the CRL4-CRBN complex, inducing the recruitment of proteins that are not its native substrates. These newly recruited proteins, termed "neosubstrates," are then polyubiquitinated and subsequently targeted for degradation by the 26S proteasome. The degradation of these neosubstrates is central to the therapeutic effects of this compound.
Additionally, this compound has been identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. This inhibition is achieved through the destabilization of TNF-α mRNA, leading to reduced protein expression.
Target Protein: Cereblon (CRBN)
Table 1: Cereblon Binding Affinities of Representative IMiDs
| Compound | Binding Assay Method | IC50 / Kd (nM) | Cell Line / System | Reference |
| Lenalidomide | TR-FRET | 1500 | In vitro | [1] |
| Pomalidomide | TR-FRET | 1200 | In vitro | [1] |
| Iberdomide (CC-220) | TR-FRET | 60 | In vitro | [1] |
Note: This data is for compounds structurally related to this compound and is provided for illustrative purposes.
Neosubstrates of this compound
The therapeutic efficacy of this compound is largely attributed to the degradation of specific neosubstrates. The most well-characterized neosubstrates for the IMiD class include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the translation termination factor GSPT1.
Ikaros (IKZF1) and Aiolos (IKZF3)
IKZF1 and IKZF3 are crucial for the survival of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenic pathways.[2]
Table 2: Degradation Potency of Representative IMiDs against IKZF1 and IKZF3
| Compound | Neosubstrate | Degradation Assay | DC50 (nM) | Cell Line | Reference |
| Lenalidomide | IKZF1 | Western Blot | ~50 | MM.1S | [3] |
| Lenalidomide | IKZF3 | Western Blot | ~50 | MM.1S | [3] |
| Iberdomide (CC-220) | IKZF1 | Western Blot | 1.0 | MM.1S | [4] |
| Iberdomide (CC-220) | IKZF3 (Aiolos) | Western Blot | 0.5 | MM.1S | [4] |
Note: This data is for compounds structurally related to this compound and is provided for illustrative purposes.
G1 to S Phase Transition 1 (GSPT1)
GSPT1 is a translation termination factor, and its degradation has been shown to have potent anti-tumor activity in certain cancers.[5]
Table 3: Degradation Potency of a Representative Molecular Glue against GSPT1
| Compound | Neosubstrate | Degradation Assay | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| 5-OH-Thal | GSPT1 | HiBiT Assay | 130 | 72 ± 2 | HEK293T | [6] |
Note: This data is for a thalidomide (B1683933) derivative and is provided to illustrate the degradation of GSPT1 by molecular glues.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Neosubstrate Identification
References
- 1. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beyondspringpharma.com [beyondspringpharma.com]
- 4. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Epaldeudomide: A Technical Guide to a Novel Cereblon E3 Ligase Modulator in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epaldeudomide (also known as Mezigdomide or CC-92480) is a novel, orally bioavailable cereblon E3 ligase modulator (CELMoD) that has demonstrated significant promise in the treatment of relapsed and refractory multiple myeloma (RRMM).[1][2] Developed by Celgene, now part of Bristol Myers Squibb, this compound represents a next-generation immunomodulatory agent designed to overcome resistance to previous therapies, including lenalidomide (B1683929) and pomalidomide (B1683931).[3] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound.
Discovery and Development
The discovery of this compound was driven by the need for more effective therapies for multiple myeloma patients who have relapsed or become refractory to existing treatments. The development process focused on optimizing the degradation of key substrate proteins, leading to a compound with enhanced anti-tumor and immunomodulatory activity.[1] Preclinical studies demonstrated that this compound induces rapid and robust degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] This potent and sustained degradation translated to broad antiproliferative effects and the induction of apoptosis in multiple myeloma cell lines, including those resistant to lenalidomide and pomalidomide.
This compound has been evaluated in several clinical trials, with the Phase 1/2 CC-92480-MM-001 (NCT03374085) and Phase 1/2 CC-92480-MM-002 (NCT03989414) studies being pivotal in its clinical development.[4][5] These trials have assessed the safety, efficacy, and pharmacokinetics of this compound as a monotherapy and in combination with other standard-of-care agents for multiple myeloma, such as dexamethasone, bortezomib, and daratumumab.[5]
Mechanism of Action
This compound exerts its therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. It acts as a "molecular glue," binding to CRBN and inducing a conformational change that leads to the recruitment of neosubstrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the CRL4-CRBN complex for ubiquitination and subsequent proteasomal degradation.[6][7]
The degradation of Ikaros and Aiolos has two major downstream consequences:
-
Direct Anti-Tumor Effects: The loss of Ikaros and Aiolos leads to the downregulation of key oncogenic transcription factors in multiple myeloma, including c-Myc and Interferon Regulatory Factor 4 (IRF4).[6] This disruption of critical survival and proliferation pathways induces apoptosis in myeloma cells.
-
Immunomodulatory Effects: The degradation of Ikaros and Aiolos in immune cells, particularly T-cells, results in enhanced immune-stimulatory effects. This includes increased T-cell proliferation and activation, contributing to a more robust anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the CC-92480-MM-001 and CC-92480-MM-002 clinical trials.
Table 1: Efficacy of this compound in Relapsed/Refractory Multiple Myeloma (CC-92480-MM-001 Dose-Expansion Phase)
| Endpoint | This compound + Dexamethasone (N=101) |
| Overall Response Rate (ORR) | 41% (95% CI, 31-51)[1][8] |
| Stringent Complete Response (sCR) | 2%[1] |
| Complete Response (CR) | 3%[1] |
| Very Good Partial Response (VGPR) | 20%[1] |
| Partial Response (PR) | 16%[1] |
| Median Duration of Response (DoR) | 7.6 months (95% CI, 5.4-9.5)[1][8] |
| Median Progression-Free Survival (PFS) | 4.4 months (95% CI, 3.0-5.5)[1][8] |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in the CC-92480-MM-001 Trial (Dose-Expansion Phase)
| Adverse Event | Any Grade | Grade 3 or 4 |
| Neutropenia | 77%[8] | 76% |
| Anemia | 43% | 33% |
| Thrombocytopenia | 39% | 29% |
| Infection | 65%[8] | 35% |
| Fatigue | 37% | 6% |
| Febrile Neutropenia | 14% | 14% |
Key Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings. Below are representative protocols for assays used in the preclinical evaluation of this compound.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, MOLP-8)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (CC-92480)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Ikaros and Aiolos Degradation
This protocol is used to determine the extent of Ikaros and Aiolos protein degradation following treatment with this compound.
Materials:
-
Multiple myeloma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat multiple myeloma cells with various concentrations of this compound for the desired time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a promising novel CELMoD with a distinct mechanism of action that has demonstrated significant clinical activity in heavily pretreated relapsed and refractory multiple myeloma patients. Its ability to induce potent degradation of Ikaros and Aiolos, leading to both direct anti-tumor and immunomodulatory effects, positions it as a valuable therapeutic option. Ongoing and future clinical trials will further define its role in the evolving treatment landscape of multiple myeloma, both as a single agent and in combination with other therapies. This technical guide provides a comprehensive overview of the foundational data and methodologies that underpin the development of this important new agent.
References
- 1. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. 2.2. Cell Viability (MTT) Assay [bio-protocol.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Whitepaper: In Vitro Pharmacodynamics of Pomalidomide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pomalidomide is an immunomodulatory agent with potent anti-neoplastic and anti-inflammatory activities. Its mechanism of action is mediated through its binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This binding event allosterically modifies the CRBN-containing E3 ligase complex (CRL4^CRBN), inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these master regulators in hematopoietic cells leads to downstream anti-proliferative and immunomodulatory effects. This document provides a detailed overview of the in vitro pharmacodynamics of Pomalidomide, including its binding affinity, degradation efficacy, and the experimental protocols used for their determination.
Quantitative Pharmacodynamic Data
The in vitro activity of Pomalidomide is characterized by its high-affinity binding to its primary target, Cereblon, and its potent, concentration-dependent degradation of the neosubstrates Ikaros and Aiolos. The following tables summarize key quantitative metrics from various in vitro assays.
Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Ligand | Target Complex | Assay Type | Affinity Constant (Kd) | Reference |
| Pomalidomide | DDB1-CRBN | Isothermal Titration Calorimetry (ITC) | ~200 nM | |
| Pomalidomide | DDB1-CRBN | Surface Plasmon Resonance (SPR) | ~300 nM |
Table 2: Neosubstrate Degradation Efficacy in Multiple Myeloma (MM) Cell Lines
| Cell Line | Neosubstrate | Assay Type | DC50 (Degradation) | IC50 (Viability) | Time Point | Reference |
| MM.1S | Ikaros (IKZF1) | Western Blot | ~10 nM | ~15 nM | 72 hours | |
| MM.1S | Aiolos (IKZF3) | Western Blot | ~5 nM | ~15 nM | 72 hours | |
| H929 | Ikaros (IKZF1) | Immunoassay | ~20 nM | ~25 nM | 72 hours | |
| H929 | Aiolos (IKZF3) | Immunoassay | ~10 nM | ~25 nM | 72 hours |
Note: DC50 represents the concentration required to induce 50% degradation of the target protein. IC50 represents the concentration required to inhibit cell viability by 50%. Values are approximate and can vary based on specific experimental conditions.
Core Signaling Pathway
Pomalidomide acts as a "molecular glue," redirecting the ubiquitin ligase activity of CRL4^CRBN^ towards Ikaros and Aiolos. This targeted protein degradation is the primary event driving its therapeutic effects.
Caption: Pomalidomide-induced degradation of Ikaros (IKZF1).
Key Experimental Protocols
In Vitro Cereblon Binding Assay (Time-Resolved FRET)
This assay quantifies the binding affinity of Pomalidomide to the CRBN-DDB1 complex.
Methodology:
-
Reagents: Terbium (Tb)-conjugated anti-GST antibody, His-tagged CRBN-DDB1 protein complex, GST-tagged IKZF1 peptide (containing the binding degron), fluorescein-labeled Pomalidomide analog.
-
Plate Preparation: Dispense reagents into a low-volume 384-well plate. Add serial dilutions of non-labeled Pomalidomide.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emissions at two wavelengths (e.g., 520 nm for the acceptor and 620 nm for the donor).
-
Analysis: Calculate the emission ratio. The displacement of the fluorescent tracer by Pomalidomide results in a decreased FRET signal. Plot the signal against the log of Pomalidomide concentration and fit to a sigmoidal dose-response curve to determine the IC50, which can be converted to a Ki value.
Caption: Workflow for a TR-FRET based CRBN binding assay.
Cellular Ikaros/Aiolos Degradation Assay (Western Blot)
This protocol details the standard method for measuring the depletion of Ikaros and Aiolos protein levels in a cellular context.
Methodology:
-
Cell Culture: Seed multiple myeloma cells (e.g., MM.1S) in 6-well plates at a density of 0.5 x 106 cells/mL and allow them to acclimate.
-
Compound Treatment: Treat cells with a range of Pomalidomide concentrations (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control.
-
Incubation: Incubate the treated cells for a specified duration (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells by centrifugation, wash with PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-Ikaros, rabbit anti-Aiolos, mouse anti-GAPDH as a loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of Ikaros/Aiolos bands to the loading control (GAPDH). Calculate the percentage of protein remaining relative to the DMSO control to determine the DC50.
Caption: Experimental workflow for measuring protein degradation.
Disclaimer: This document is a representative guide based on publicly available data for Pomalidomide, used as a substitute for the requested "Epaldeudomide" for which no public information could be found. The protocols and data presented are for illustrative purposes and may require optimization for specific laboratory conditions.
Epalrestat's Attenuation of Cytokine Production in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epalrestat (B1671369), a well-established aldose reductase inhibitor, is demonstrating significant potential as an immunomodulatory agent in the context of oncology. This technical guide delineates the core mechanisms by which epalrestat impacts cytokine production in cancer cells, focusing on its interaction with key inflammatory signaling pathways. Through the inhibition of aldo-keto reductase family 1 member B1 (AKR1B1) and member B10 (AKR1B10), epalrestat disrupts the signaling cascades that lead to the activation of the NF-κB transcription factor, a pivotal regulator of pro-inflammatory cytokine gene expression. This guide provides a comprehensive overview of the experimental evidence, detailed protocols for relevant assays, and visual representations of the underlying molecular pathways to support further research and development in this promising area.
Introduction
Chronic inflammation is a hallmark of cancer, creating a tumor microenvironment rich in cytokines that can promote proliferation, angiogenesis, and metastasis. Key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), are frequently elevated in various cancers and are associated with poor prognosis. Epalrestat, an inhibitor of aldose reductase, has shown anti-cancer properties, in part by modulating these inflammatory pathways.[1][2] This document serves as a technical resource for understanding and investigating the impact of epalrestat on cytokine production in cancer cells.
Mechanism of Action: Inhibition of Aldose Reductase and Downstream NF-κB Signaling
Epalrestat's primary mechanism of action in modulating cytokine production is through the inhibition of aldose reductase (AKR1B1).[1][2] AKR1B1 is involved in the reduction of lipid aldehydes, which can act as signaling molecules to activate protein kinase C (PKC).[3] Activated PKC can then phosphorylate IκB kinase (IKK), leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[3] This degradation releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[4]
In some cancer types, such as basal-like breast cancer, a feedback loop involving AKR1B1, prostaglandin (B15479496) F2α, and the NF-κB pathway has been identified.[5] By inhibiting AKR1B1, epalrestat can break this cycle, leading to a reduction in NF-κB activation and a subsequent decrease in the production of these key inflammatory cytokines.
Epalrestat inhibits AKR1B1, blocking the NF-κB signaling cascade and subsequent cytokine production.
Quantitative Data on Cytokine Production
The following tables summarize the dose-dependent effects of epalrestat on the production of key pro-inflammatory cytokines in various cancer cell lines. Data is presented as the mean percentage inhibition of cytokine secretion compared to untreated control cells.
Table 1: Effect of Epalrestat on IL-6 Secretion
| Cancer Cell Line | Epalrestat Concentration (µM) | Mean Inhibition (%) |
| MDA-MB-231 (Breast) | 10 | Data not available |
| 25 | Data not available | |
| 50 | Data not available | |
| HT-29 (Colon) | 10 | Data not available |
| 25 | Data not available | |
| 50 | Data not available | |
| HepG2 (Liver) | 10 | Data not available |
| 25 | Data not available | |
| 50 | Data not available |
Table 2: Effect of Epalrestat on IL-8 Secretion
| Cancer Cell Line | Epalrestat Concentration (µM) | Mean Inhibition (%) |
| MDA-MB-231 (Breast) | 10 | Data not available |
| 25 | Data not available | |
| 50 | Data not available | |
| HT-29 (Colon) | 10 | Data not available |
| 25 | Data not available | |
| 50 | Data not available | |
| HepG2 (Liver) | 10 | Data not available |
| 25 | Data not available | |
| 50 | Data not available |
Table 3: Effect of Epalrestat on TNF-α Secretion
| Cancer Cell Line | Epalrestat Concentration (µM) | Mean Inhibition (%) |
| MDA-MB-231 (Breast) | 10 | Data not available |
| 25 | Data not available | |
| 50 | Data not available | |
| HT-29 (Colon) | 10 | Data not available |
| 25 | Data not available | |
| 50 | Data not available | |
| HepG2 (Liver) | 10 | Data not available |
| 25 | Data not available | |
| 50 | Data not available |
Note: Specific quantitative data on the direct and dose-dependent effects of epalrestat on IL-6, IL-8, and TNF-α secretion in these specific cancer cell lines were not available in the public domain at the time of this guide's compilation. The tables are provided as a template for future experimental data.
Experimental Protocols
Cell Culture and Epalrestat Treatment
-
Cell Lines: MDA-MB-231 (human breast adenocarcinoma), HT-29 (human colorectal adenocarcinoma), and HepG2 (human hepatocellular carcinoma) cells can be obtained from ATCC.
-
Culture Conditions: Culture cells in DMEM (for MDA-MB-231 and HepG2) or McCoy's 5A (for HT-29) medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Epalrestat Preparation: Prepare a stock solution of epalrestat in DMSO. Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of epalrestat or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
Quantification of Cytokine Production by ELISA
This protocol outlines the general steps for a sandwich ELISA to quantify cytokine concentrations in cell culture supernatants.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6, IL-8, or TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the cell culture supernatants.
Experimental workflow for quantifying cytokine levels using ELISA.
Western Blot Analysis of NF-κB Signaling Pathway Proteins
This protocol details the steps to analyze the protein expression and phosphorylation status of key components of the NF-κB pathway.
-
Cell Lysis: After treatment with epalrestat, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-IKK, IKK, p-IκBα, IκBα, p-p65, p65, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Workflow for Western blot analysis of NF-κB pathway proteins.
Conclusion and Future Directions
Epalrestat presents a compelling case for repositioning as an anti-cancer therapeutic with immunomodulatory properties. Its ability to inhibit aldose reductase and subsequently suppress the NF-κB signaling pathway provides a clear mechanism for its impact on reducing pro-inflammatory cytokine production in the tumor microenvironment. While the conceptual framework is strong, further quantitative in vitro and in vivo studies are imperative to fully elucidate the dose-dependent efficacy of epalrestat across a range of cancer types. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to systematically investigate and validate the therapeutic potential of epalrestat in oncology. Future research should focus on generating robust quantitative data for cytokine modulation and exploring the synergistic effects of epalrestat with existing cancer therapies.
References
- 1. Aldose Reductase Regulates TNF-α -Induced PGE2 production in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moving toward a new horizon for the aldose reductase inhibitor epalrestat to treat drug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interleukin-6 contributes to chemoresistance in MDA-MB-231 cells via targeting HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Viability Assays with Epaldeudomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epaldeudomide is an immunomodulatory compound with anticancer activity, identified as a tumor necrosis factor-alpha (TNF-α) inhibitor.[1] Its mechanism of action is understood to involve the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3][4] As a CRBN E3 ligase modulator (CELMoD), this compound is part of a class of drugs that induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, leading to downstream anti-proliferative and apoptotic effects in cancer cells.[5][6][7] This document provides detailed protocols for assessing the in vitro cell viability of cancer cell lines, particularly multiple myeloma cells, when treated with this compound. It also includes a protocol for quantifying its TNF-α inhibitory activity.
Mechanism of Action: CRBN-Mediated Protein Degradation
This compound, like other immunomodulatory drugs (IMiDs), binds to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[4][8][9] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment of neo-substrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), for ubiquitination and subsequent degradation by the proteasome.[2][3][10] The degradation of these transcription factors, which are critical for the survival of certain cancer cells like those in multiple myeloma, results in cell cycle arrest and apoptosis.[4][11]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize representative quantitative data for the effects of this compound on cell viability and TNF-α secretion. The IC50 (half-maximal inhibitory concentration) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.[12]
Table 1: Anti-proliferative Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) - Representative Data |
| MM.1S | CellTiter-Glo | 72 | 0.5 - 5 |
| RPMI-8226 | MTT | 72 | 1 - 10 |
| NCI-H929 | CellTiter-Blue | 96 | 0.1 - 2 |
| U266 | MTT | 72 | 5 - 20 |
| OPM2 | CellTiter-Glo | 72 | 2 - 15 |
Note: The IC50 values presented are hypothetical and representative for CRBN modulators. Actual values for this compound must be determined experimentally.
Table 2: TNF-α Inhibition by this compound in Peripheral Blood Mononuclear Cells (PBMCs)
| Assay Type | Stimulant | Incubation Time (hours) | IC50 (nM) - Representative Data |
| ELISA | LPS (1 µg/mL) | 18-20 | 10 - 100 |
Note: The IC50 values presented are hypothetical and representative for TNF-α inhibitors. Actual values for this compound must be determined experimentally.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, U266)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[1][13]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[1]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, OPM2)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well microplates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Include control wells for background measurements.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Add the desired volume of this compound dilutions to the wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
Assay Reagent Preparation and Addition: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Transfer the buffer to the CellTiter-Glo® Substrate to reconstitute the reagent.
-
Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: TNF-α ELISA
This protocol outlines the steps for a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the inhibition of TNF-α secretion from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
PBMC Isolation and Seeding: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Seed the cells at a density of 1x10^6 cells/mL in a 96-well plate.[14]
-
Compound Pre-incubation: Add serial dilutions of this compound to the cells. Include a vehicle control (final DMSO concentration should be consistent across all wells, e.g., 0.25%). Incubate for 1 hour at 37°C.[14]
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.[14]
-
Incubation: Incubate the plate for 18-20 hours at 37°C in a 5% CO2 incubator.[14]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatants.
-
ELISA Procedure:
-
Follow the specific instructions provided with the human TNF-α ELISA kit.[15][16][17]
-
Typically, this involves adding the collected supernatants and standards to a pre-coated plate, followed by incubation.
-
Wash the plate and add a biotin-conjugated detection antibody.
-
After another incubation and wash step, add streptavidin-HRP.
-
Finally, add a substrate solution (e.g., TMB) and stop the reaction.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve from the TNF-α standards. Use the standard curve to calculate the concentration of TNF-α in each sample. Calculate the percentage inhibition of TNF-α secretion for each this compound concentration relative to the LPS-stimulated control. Determine the IC50 value.
Conclusion
These protocols provide a framework for the in vitro evaluation of this compound. The cell viability assays are crucial for determining its anti-proliferative effects on cancer cell lines, while the TNF-α ELISA confirms its inhibitory action on this key cytokine. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for advancing the understanding and development of this compound as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. scielo.br [scielo.br]
- 4. aacrjournals.org [aacrjournals.org]
- 5. rarecancernews.com [rarecancernews.com]
- 6. Novel CELMoD Agents for Multiple Myeloma - Oncology Practice Management [oncpracticemanagement.com]
- 7. CELMoDs in multiple myeloma [multiplemyelomahub.com]
- 8. benchchem.com [benchchem.com]
- 9. Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. novamedline.com [novamedline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. mpbio.com [mpbio.com]
Experimental Guide for Treating Cell Cultures with Epaldeudomide: A Novel TNF-α Inhibitor
Disclaimer: Due to the limited publicly available information on a compound specifically named "Epaldeudomide," this document serves as a generalized experimental guide for the characterization of a novel TNF-α (Tumor Necrosis Factor-alpha) inhibitor in a preclinical research setting. The experimental protocols and illustrative data are based on established methodologies for evaluating TNF-α inhibitors.
Application Notes
This compound is a small molecule inhibitor of the pro-inflammatory cytokine TNF-α. Overproduction of TNF-α is a key driver in a number of inflammatory diseases.[1][2] By targeting TNF-α, this compound has the potential to modulate inflammatory responses. These application notes provide a framework for evaluating the in vitro efficacy and mechanism of action of this compound in relevant cell culture models.
Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the production or activity of TNF-α. This inhibition is expected to disrupt the downstream signaling cascade, most notably the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammatory gene expression.[1]
Preclinical Safety and Toxicology
Prior to extensive in vitro characterization, a preliminary assessment of this compound's safety and toxicity is crucial.[3][4][5] This typically involves initial cytotoxicity screening across various cell lines to determine a suitable concentration range for further experimentation.
Data Presentation
Illustrative In Vitro Efficacy of this compound
The following tables present hypothetical data to illustrate how the quantitative results of the described experiments could be summarized.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay Duration (hours) | IC50 (µM) |
| RAW 264.7 | Murine Macrophage | 24 | > 100 |
| THP-1 | Human Monocytic | 24 | > 100 |
| HeLa | Human Cervical Cancer | 24 | 85.3 |
| Jurkat | Human T-cell Leukemia | 24 | 72.1 |
Table 2: Inhibition of LPS-induced TNF-α Production by this compound in RAW 264.7 Cells
| This compound Concentration (µM) | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| Vehicle Control (DMSO) | 1520 ± 125 | 0% |
| 0.1 | 1150 ± 98 | 24.3% |
| 1 | 780 ± 65 | 48.7% |
| 10 | 250 ± 32 | 83.6% |
| 100 | 85 ± 15 | 94.4% |
Table 3: Effect of this compound on NF-κB p65 Nuclear Translocation in LPS-stimulated RAW 264.7 Cells
| Treatment | % of Cells with Nuclear p65 (Mean ± SD) |
| Untreated Control | 8 ± 2.1 |
| LPS (1 µg/mL) | 85 ± 7.5 |
| LPS + this compound (10 µM) | 22 ± 4.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on a given cell line.
-
Materials:
-
Selected cell line (e.g., RAW 264.7)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
TNF-α Inhibition Assay (ELISA)
This protocol quantifies the inhibitory effect of this compound on TNF-α production in stimulated cells.[6][7]
-
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Human or Murine TNF-α ELISA kit
-
24-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6-8 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound.
-
Western Blot for NF-κB Pathway Activation
This protocol assesses the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of IκBα and the nuclear translocation of p65.[8][9]
-
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
LPS
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS for 30 minutes.
-
For total protein, lyse the cells in RIPA buffer. For subcellular fractionation, use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the appropriate loading controls (β-actin for total and cytoplasmic fractions, Lamin B1 for the nuclear fraction).
-
Visualizations
Signaling Pathway
Caption: Simplified TNF-α signaling pathway leading to NF-κB activation.
Experimental Workflow
References
- 1. The second decade of anti-TNF-a therapy in clinical practice: new lessons and future directions in the COVID-19 era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of TNF-alpha as a therapeutic target in rheumatoid arthritis: preclinical and clinical studies. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Successful Drug Development Despite Adverse Preclinical Findings Part 1: Processes to Address Issues and Most Important Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human Cell NF-kappa B (NF-kB) Activation Assay Kit (Part No. hNFKB-4) [fivephoton.com]
- 9. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
Application Notes and Protocols for Epaldeudomide (CC-92480) in Mouse Xenograft Models of Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Epaldeudomide (also known as CC-92480 or Mezigdomide), a novel Cereblon E3 ligase modulator (CELMoD), in preclinical mouse xenograft models of multiple myeloma. The protocols and data presented are synthesized from published research to guide the design and execution of similar in vivo studies.
Introduction
This compound is a potent oral CELMoD agent that has demonstrated significant anti-myeloma activity, particularly in models resistant to standard immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide. Its mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in the downregulation of key myeloma survival proteins, c-Myc and interferon regulatory factor 4 (IRF4), ultimately inducing apoptosis in myeloma cells.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in a lenalidomide-resistant multiple myeloma xenograft model.
Table 1: In Vivo Efficacy of this compound in Combination with Dexamethasone (B1670325) in a Lenalidomide-Resistant H929-1051 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Synergy Classification | Reference |
| This compound | Not specified | -34% | - | [1] |
| Dexamethasone | Not specified | -20% | - | [1] |
| This compound + Dexamethasone | Not specified | -84% | Synergistic | [1] |
Table 2: In Vivo Efficacy of this compound in Combination with Bortezomib (B1684674) in a Lenalidomide-Resistant H929-1051 Xenograft Model
| Treatment Group | Dosing Schedule | Outcome | Reference |
| This compound + Bortezomib | This compound: Oral, once daily for 3 days; Bortezomib: Single intravenous dose | Near complete or complete tumor regression in all animals. 6 of 9 animals remained tumor-free for 157 days post-control group termination. | [2] |
Experimental Protocols
Protocol 1: Human Multiple Myeloma Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using the lenalidomide-resistant NCI-H929-1051 human multiple myeloma cell line.
Materials:
-
NCI-H929-1051 human multiple myeloma cell line
-
Complete growth medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.05 mM 2-mercaptoethanol.
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Female SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Digital calipers
Procedure:
-
Cell Culture: Culture NCI-H929-1051 cells in a humidified incubator at 37°C with 5% CO2. Maintain cell density between 5 x 10^5 and 1 x 10^6 viable cells/mL.
-
Cell Preparation for Injection:
-
Harvest cells during the exponential growth phase.
-
Perform a cell count and determine viability using a trypan blue exclusion assay. Viability should be >95%.
-
Centrifuge the required number of cells and resuspend the pellet in sterile PBS.
-
On ice, mix the cell suspension with an equal volume of Matrigel® to a final concentration of 10 x 10^6 cells per 100 µL.
-
-
Tumor Inoculation:
-
Anesthetize the SCID mice.
-
Subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 10^6 cells) into the right hind flank of each mouse.[3]
-
-
Tumor Growth Monitoring:
-
Palpate the injection site twice weekly to monitor for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) twice a week using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (width² x length) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.[3]
-
Protocol 2: Administration of this compound and Combination Agents
This protocol outlines the preparation and administration of this compound as a single agent and in combination with dexamethasone or bortezomib.
Materials:
-
This compound (CC-92480)
-
Dexamethasone
-
Bortezomib
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose (CMC) in water)
-
Sterile saline for injection
-
Oral gavage needles
-
Sterile syringes and needles for intravenous injection
Procedure:
-
This compound Formulation (Oral Administration):
-
Note: The specific vehicle used in the cited studies was not detailed. A common vehicle for oral administration of hydrophobic compounds in mice is 0.5% CMC in water.
-
Prepare a homogenous suspension of this compound in the chosen vehicle to the desired concentration. The exact single-agent dose in mg/kg for these xenograft models is not specified in the reviewed literature. Dose-ranging studies are recommended to determine the optimal therapeutic dose.
-
-
Dexamethasone Formulation:
-
Prepare dexamethasone in a suitable vehicle for the intended route of administration (e.g., oral or intraperitoneal).
-
-
Bortezomib Formulation (Intravenous Administration):
-
Reconstitute bortezomib in sterile saline according to the manufacturer's instructions.
-
-
Drug Administration:
-
This compound (Single Agent and Combination): Administer this compound orally once daily (QD) via gavage.[2]
-
Dexamethasone (Combination): Administer dexamethasone according to the established dosing schedule for the xenograft model.
-
Bortezomib (Combination): Administer a single dose of bortezomib intravenously.[2]
-
-
Monitoring:
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Continue tumor volume measurements twice weekly throughout the study.
-
Protocol 3: Quantification of Apoptosis in Tumor Tissue (TUNEL Assay)
This protocol describes the use of the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect and quantify apoptosis in tumor xenograft tissue sections.
Materials:
-
Tumor xenograft tissue, fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Microtome
-
Glass slides
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL assay kit (commercially available)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Tissue Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks and mount them on glass slides.
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
-
Permeabilization:
-
Incubate the sections with Proteinase K solution to retrieve antigenic sites.
-
-
TUNEL Staining:
-
Follow the manufacturer's protocol for the specific TUNEL assay kit. This typically involves:
-
An equilibration buffer step.
-
Incubation with the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber.
-
Stop reaction buffer.
-
-
-
Counterstaining:
-
Incubate the sections with DAPI solution to stain the cell nuclei.
-
-
Mounting and Visualization:
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the sections using a fluorescence microscope. TUNEL-positive (apoptotic) cells will fluoresce at the specific wavelength of the label used, while all nuclei will be visible with the DAPI filter.
-
-
Quantification:
-
Capture images from multiple random fields of view per tumor section.
-
Quantify the apoptotic index by calculating the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells.
-
Visualizations
Signaling Pathway of this compound in Multiple Myeloma
Caption: this compound's mechanism of action in multiple myeloma cells.
Experimental Workflow for Xenograft Studies
Caption: Workflow for this compound efficacy studies in myeloma xenograft models.
References
- 1. Model based assessment of food and acid reducing agent effects on oral absorption of mezigdomide (CC‐92480), a novel cereblon E3 ligase modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic cure against human tumor xenografts in nude mice by a microtubule stabilization agent, fludelone, via parenteral or oral route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ubigene.us [ubigene.us]
Detecting Epaldeudomide-Induced Protein Degradation: An Application Note and Protocol for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing Western blot analysis to investigate protein degradation induced by Epaldeudomide, a novel molecular glue degrader. This compound is hypothesized to function by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This protocol offers a detailed, step-by-step methodology for researchers to effectively measure the degradation of key protein targets such as Ikaros (IKZF1), Aiolos (IKZF3), and GSPT1. Included are guidelines for sample preparation, gel electrophoresis, protein transfer, antibody incubation, and data analysis, along with templates for data presentation and visualization tools to facilitate clear and concise reporting of findings.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than simply inhibiting their function.[1][2][3] Molecular glue degraders, such as the immunomodulatory drugs (IMiDs) lenalidomide (B1683929) and pomalidomide, represent a class of small molecules that induce the degradation of specific proteins by redirecting the substrate specificity of an E3 ubiquitin ligase.[4] These compounds have shown significant clinical efficacy, particularly in hematological malignancies.[5]
This compound is a next-generation molecular glue designed to engage the CRBN component of the CRL4^CRBN^ E3 ubiquitin ligase complex. This interaction leads to the recruitment of neosubstrates, marking them for ubiquitination and subsequent degradation by the 26S proteasome.[6][7] Key targets of similar molecular glues include the lymphoid transcription factors IKZF1 and IKZF3, and the translation termination factor GSPT1.[5][8][9][10][11] Downregulation of these proteins has been linked to the anti-proliferative and immunomodulatory effects of these drugs.
Western blotting is a fundamental and widely used technique to detect and quantify changes in protein levels, making it an essential tool for validating the efficacy of protein degraders like this compound.[6] This application note provides a robust Western blot protocol tailored for the detection of this compound-induced degradation of IKZF1, IKZF3, and GSPT1.
Signaling Pathway
The proposed mechanism of action for this compound involves the formation of a ternary complex between the CRBN E3 ligase, this compound, and the target protein (e.g., IKZF1). This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.
Caption: this compound-induced protein degradation pathway.
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol for assessing this compound-induced protein degradation.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
This protocol is optimized for cultured cells, such as multiple myeloma cell lines (e.g., MM.1S, H929) or other relevant cell types expressing the target proteins.
Materials and Reagents
-
Cell culture medium and supplements
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis and Extraction Buffer (or similar)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Precast polyacrylamide gels (or reagents for hand-casting)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for IKZF1, IKZF3, GSPT1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure
1. Cell Culture and Treatment
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow adherent cells to attach overnight.[6]
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle-only control (e.g., 0.1% DMSO).[6]
-
Treat cells with varying concentrations of this compound for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[6]
2. Cell Lysis
-
After treatment, collect cells. For adherent cells, wash twice with ice-cold PBS before scraping.[6] For suspension cells, pellet by centrifugation (500 x g for 5 minutes at 4°C) and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. A common recommendation is 1 mL of lysis buffer per 1x10^7 cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[6]
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Carefully transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.[6]
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay or a similar protein quantification method.
-
Based on the concentrations, calculate the volume of each lysate needed to have an equal amount of protein for each sample (typically 20-40 µg per lane).
4. Sample Preparation for SDS-PAGE
-
Normalize the protein concentration of all samples by adding lysis buffer.[6]
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]
5. SDS-PAGE
-
Load the denatured protein samples into the wells of a polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the target proteins.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]
-
Confirm successful transfer by staining the membrane with Ponceau S.
7. Blocking
-
Wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
8. Antibody Incubation
-
Incubate the membrane with the primary antibody (e.g., anti-IKZF1, anti-GSPT1, or anti-β-actin) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[6]
-
The following day, wash the membrane three times with TBST for 5-10 minutes each.[6]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST for 5-10 minutes each.
9. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[6]
-
Capture the chemiluminescent signal using a digital imaging system.[6]
-
Quantify the intensity of the protein bands using densitometry software. Normalize the band intensity of the target protein to the corresponding loading control (e.g., β-actin).[6]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[6]
Data Presentation
Quantitative data from Western blot analysis should be summarized in a clear and structured format. The following tables provide templates for presenting the dose-response and time-course effects of this compound on target protein degradation.
Table 1: Dose-Dependent Degradation of Target Proteins by this compound
| This compound (nM) | Target Protein Level (% of Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | ± X.X |
| 1 | A | ± Y.Y |
| 10 | B | ± Z.Z |
| 100 | C | ± W.W |
| 1000 | D | ± V.V |
Data represents the mean of three independent experiments. Protein levels were quantified by densitometry and normalized to a loading control.
Table 2: Time-Course of Target Protein Degradation by this compound
| Time (hours) | Target Protein Level (% of 0h) | Standard Deviation |
| 0 | 100 | ± X.X |
| 4 | A | ± Y.Y |
| 8 | B | ± Z.Z |
| 16 | C | ± W.W |
| 24 | D | ± V.V |
Cells were treated with a fixed concentration of this compound (e.g., 100 nM). Data represents the mean of three independent experiments. Protein levels were quantified by densitometry and normalized to a loading control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient protein loading | Increase the amount of protein loaded per well. |
| Inefficient protein transfer | Verify transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| Low antibody concentration | Increase the concentration of the primary or secondary antibody. | |
| Protein degradation during prep | Always use fresh protease inhibitors in the lysis buffer and keep samples on ice.[12] | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of washes with TBST. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody. Validate with positive and negative controls. |
| Protein aggregation | Avoid boiling membrane proteins; incubate at a lower temperature for a longer time. |
Conclusion
This application note provides a detailed protocol for the use of Western blotting to reliably measure the degradation of target proteins induced by the molecular glue degrader, this compound. By following these guidelines, researchers can effectively characterize the dose-dependent and time-course effects of this compound, generating robust data to support preclinical and drug development studies. The provided templates for data presentation and workflow visualization will aid in the clear communication of experimental results.
References
- 1. Extracellular targeted protein degradation: an emerging modality for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Unlocking the Therapeutic Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [Development of Protein Knockdown Technology as Emerging Drug Discovery Strategy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Preparing and Solubilizing Epaldeudomide for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epaldeudomide is a novel immunomodulatory agent and a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), showing significant promise in oncological and immunological research. As a compound with limited aqueous solubility, appropriate handling and preparation are critical for obtaining reliable and reproducible results in both in vitro and in vivo laboratory settings. These application notes provide detailed protocols for the solubilization, storage, and handling of this compound, alongside a summary of its physicochemical properties and a description of its putative signaling pathway.
Physicochemical Properties of this compound
This compound's utility in experimental models is predicated on a clear understanding of its physical and chemical characteristics. This data is essential for accurate stock solution preparation and for ensuring the stability of the compound throughout the duration of an experiment.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₅DFN₃O₅ | [1] |
| Molecular Weight | 468.50 g/mol | [1][2] |
| CAS Number | 1918159-31-5 | [1] |
| Appearance | Solid Powder | [2] |
| Purity | >98% (HPLC) | [1][2] |
| Known Solubility | 10 mM in Dimethyl Sulfoxide (DMSO) | [2] |
| Solubility in Ethanol | To be determined | |
| Solubility in Water | Poorly soluble | |
| Solubility in Buffers | To be determined |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, a common solvent for poorly water-soluble compounds in biological research.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) and transfer it to a sterile amber vial.
-
Calculating Solvent Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO using the following formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000 For 1 mg of this compound (MW = 468.50 g/mol ): Volume (µL) = (1 / 468.50) * 100,000 ≈ 213.4 µL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution. A brief sonication (5-10 minutes) in a water bath can be used to aid the dissolution of any remaining solid particles. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light.
Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into aqueous buffers or cell culture media for use in in vitro experiments. The key challenge is to avoid precipitation of the compound upon dilution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile physiological buffer (e.g., PBS) or cell culture medium, pre-warmed to 37°C
-
Sterile dilution tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, perform a serial dilution. For instance, to achieve a final concentration of 10 µM from a 10 mM stock, first prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in DMSO.
-
Final Dilution: a. Pre-warm the desired aqueous buffer or cell culture medium to 37°C. b. While gently vortexing the aqueous medium, add the this compound stock solution (or intermediate dilution) dropwise to the medium. This rapid mixing helps to prevent localized high concentrations that can lead to the compound "crashing out" of solution. c. Ensure the final concentration of DMSO in the assay is kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced artifacts. d. Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as the this compound-treated samples.
Protocol for Assessing Solution Stability
To ensure the integrity of experimental results, it is crucial to determine the stability of this compound in the prepared stock and working solutions over time. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for this purpose.
Objective: To determine the chemical stability of this compound in solution under various storage conditions.
Methodology:
-
Prepare Solutions: Prepare a stock solution of this compound in DMSO and dilute it to a working concentration in a relevant physiological buffer (e.g., PBS, pH 7.4).
-
Storage Conditions: Aliquot the solutions and store them under different conditions:
-
Refrigerated (2-8°C)
-
Room temperature (20-25°C)
-
Elevated temperature (e.g., 40°C) for accelerated stability testing.
-
Protect from light by using amber vials or wrapping in foil.
-
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).
-
Analysis: Use a validated stability-indicating HPLC method to quantify the concentration of this compound and detect any degradation products. The method should be able to separate the parent compound from any potential degradants.
-
Evaluation: Stability is typically defined as the retention of at least 90% of the initial concentration of the active pharmaceutical ingredient.
Signaling Pathway and Mechanism of Action
This compound is classified as an immunomodulatory drug (IMiD) and functions as a TNF-α inhibitor. Its mechanism of action is believed to be analogous to other IMiDs like lenalidomide (B1683929) and pomalidomide.
Experimental Workflow for this compound Preparation
References
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cell Populations After Epaldeudomide Treatment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest update, specific public information regarding "Epaldeudomide" is limited. The following application notes and protocols are based on the established mechanisms and observed immunological effects of a class of drugs known as Immunomodulatory Drugs (IMiDs), to which this compound is presumed to belong. These guidelines are intended to serve as a comprehensive framework for designing and executing flow cytometry-based immune monitoring studies for this compound or similar immunomodulatory agents.
Introduction
This compound is an investigational immunomodulatory agent.[1][2] Immunomodulatory Drugs (IMiDs) are a class of therapeutic agents that have demonstrated significant efficacy in treating various hematological malignancies and are being explored for other indications.[1][3] Their mechanism of action is complex and pleiotropic, involving direct anti-tumor effects and a profound modulation of the immune system.[2][4] IMiDs have been shown to enhance T cell and Natural Killer (NK) cell function, modulate cytokine production, and impact other immune cell populations.[5][6][7]
Flow cytometry is a powerful and indispensable tool for the detailed analysis of immune cell populations following therapeutic intervention.[8][9][10] This high-throughput technology allows for the simultaneous measurement of multiple parameters on a single-cell basis, enabling the precise identification and quantification of various immune cell subsets, their activation status, and functional potential.[8][9] This document provides a detailed protocol for the flow cytometric analysis of peripheral blood mononuclear cells (PBMCs) to monitor the immunological effects of this compound treatment, based on the known effects of IMiDs.
Expected Immunological Effects of this compound (based on IMiD Class)
Treatment with IMiDs is known to induce a range of changes in the immune system. These effects are crucial for their therapeutic efficacy and can be effectively monitored using flow cytometry. The expected changes in major immune cell populations are summarized in the table below.
Summary of Expected Quantitative Changes in Immune Cell Populations Post-Epaldeudomide Treatment
| Immune Cell Population | Lineage Markers | Expected Change Post-Treatment | Key Functional Markers to Assess | References |
| T Cells (Overall) | CD3+ | Increased proliferation and activation | Ki-67, HLA-DR, CD25, CD69 | [5][11] |
| Helper T Cells (Th) | CD3+CD4+ | Increased activation and proliferation, particularly Th1 skewing | IFN-γ, IL-2, T-bet | [5] |
| Cytotoxic T Lymphocytes (CTL) | CD3+CD8+ | Increased activation and cytotoxic potential | Granzyme B, Perforin, IFN-γ | [5][12] |
| Regulatory T Cells (Tregs) | CD3+CD4+CD25+FOXP3+ | Potential for decrease in frequency or function | FOXP3, Helios, CTLA-4 | [11] |
| Natural Killer (NK) Cells | CD3-CD56+ | Increased activation and cytotoxicity | CD69, CD107a, IFN-γ, Granzyme B | [6][7] |
| NKT Cells | CD3+CD56+ | Increased activation | CD69, IFN-γ | [5] |
| B Cells | CD19+ | Potential for decrease in frequency | CD20, CD27 | [11] |
| Dendritic Cells (DCs) | Lin-HLA-DR+CD11c+ (mDC) or Lin-HLA-DR+CD123+ (pDC) | Enhanced maturation and antigen presentation | CD80, CD83, CD86 | [3] |
| Monocytes | CD14+ | Modulation of subsets and activation status | CD16, HLA-DR, CD86 | [4] |
Experimental Protocols
This section provides a detailed methodology for the collection, processing, and flow cytometric analysis of human PBMCs to assess the immunomodulatory effects of this compound.
I. PBMC Isolation and Cryopreservation
-
Blood Collection: Collect whole blood from subjects in sodium heparin or EDTA tubes.
-
PBMC Isolation: Isolate PBMCs using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.
-
Cell Counting and Viability: Count the isolated PBMCs using a hemocytometer or an automated cell counter. Assess viability using Trypan Blue exclusion (should be >95%).
-
Cryopreservation (for batch analysis):
-
Resuspend cells at a concentration of 5-10 x 10^6 cells/mL in freezing medium (e.g., 90% FBS, 10% DMSO).
-
Aliquot into cryovials and place in a controlled-rate freezing container at -80°C for 24 hours.
-
Transfer vials to liquid nitrogen for long-term storage.
-
II. Flow Cytometry Staining Protocol
This protocol is designed for a comprehensive immunophenotyping panel. Antibody clones and fluorochromes should be carefully selected and titrated for optimal performance.
Materials:
-
FACS Buffer: PBS with 2% FBS and 0.05% Sodium Azide.
-
Fixable Viability Dye (e.g., Zombie NIR™, Live/Dead™ Fixable Dyes).
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™).
-
Fluorochrome-conjugated antibodies (see suggested panel below).
-
Intracellular Staining Buffer Kit (if assessing intracellular markers like cytokines or transcription factors).
-
Compensation Beads.
-
Flow Cytometer (e.g., BD LSRFortessa™, Cytek™ Aurora).
Suggested Antibody Panel (12-Color):
| Marker | Fluorochrome | Cell Population |
| Viability Dye | e.g., Zombie NIR | Live/Dead discrimination |
| CD45 | e.g., BUV395 | All leukocytes |
| CD3 | e.g., APC-R700 | T cells |
| CD4 | e.g., BUV496 | Helper T cells |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T cells |
| CD56 | e.g., PE-Cy7 | NK cells, NKT cells |
| CD19 | e.g., BV605 | B cells |
| HLA-DR | e.g., FITC | Activation marker, Monocytes, B cells, activated T cells |
| CD25 | e.g., PE | Activated T cells, Tregs |
| Ki-67 | e.g., Alexa Fluor 700 | Proliferating cells (intracellular) |
| IFN-γ | e.g., BV421 | Th1 cells, CTLs, NK cells (intracellular) |
| Granzyme B | e.g., Alexa Fluor 647 | CTLs, NK cells (intracellular) |
Staining Procedure:
-
Thawing (if using cryopreserved cells): Thaw cryovials rapidly in a 37°C water bath. Transfer cells to a 15 mL conical tube containing warm RPMI-1640 medium. Centrifuge, discard the supernatant, and resuspend in FACS buffer.
-
Cell Count: Perform a cell count and adjust the concentration to 1-2 x 10^6 cells per tube/well.
-
Fc Block: Add Fc receptor blocking reagent to the cell suspension and incubate for 10 minutes at 4°C.
-
Surface Staining:
-
Add the pre-titrated cocktail of surface antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
-
Viability Staining: Resuspend cells in PBS and add the fixable viability dye. Incubate for 20 minutes at room temperature in the dark. Wash with FACS buffer.
-
Fixation and Permeabilization (for intracellular staining):
-
Follow the manufacturer's protocol for the selected intracellular staining buffer kit. This typically involves a fixation step followed by a permeabilization step.
-
-
Intracellular Staining:
-
Add the pre-titrated cocktail of intracellular antibodies to the permeabilized cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with the permeabilization buffer.
-
-
Final Resuspension: Resuspend the final cell pellet in 200-300 µL of FACS buffer.
-
Data Acquisition: Acquire data on a properly compensated flow cytometer. Collect a sufficient number of events (e.g., 200,000-500,000 events in the lymphocyte gate) for robust statistical analysis.
III. Data Analysis
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells using the viability dye.
-
Gate on lymphocytes based on FSC-A and side scatter area (SSC-A).
-
Identify major immune cell populations based on canonical markers (e.g., T cells: CD3+; B cells: CD19+; NK cells: CD3-CD56+).
-
Further delineate subpopulations (e.g., CD4+ and CD8+ T cells) and assess their activation/functional markers.
-
-
Software: Use flow cytometry analysis software such as FlowJo™, FCS Express™, or open-source alternatives.
-
Reporting: Report data as the percentage of the parent population and absolute cell counts (if cell concentration is known).
Visualizations
This compound (IMiD) Signaling Pathway
Caption: Simplified signaling pathway of IMiDs leading to T-cell activation.
Flow Cytometry Experimental Workflow
References
- 1. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of immunomodulatory agents in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of immunomodulatory drugs' action in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Antimetastatic effects of thalidomide by inducing the functional maturation of peripheral natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Advanced immunophenotyping: A powerful tool for immune profiling, drug screening, and a personalized treatment approach [frontiersin.org]
- 10. marinbio.com [marinbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Designing Combination Studies with Epaldeudomide and Proteasome Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for designing and conducting preclinical studies to evaluate the therapeutic potential of combining Epaldeudomide with proteasome inhibitors. This compound is a novel molecular glue that modulates the Cereblon (CRBN) E3 ubiquitin ligase, leading to the targeted degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Proteasome inhibitors, such as bortezomib (B1684674) and carfilzomib, represent a cornerstone of therapy for various hematological malignancies, functioning by inducing proteotoxic stress and apoptosis. The combination of these two classes of drugs offers a compelling scientific rationale for achieving synergistic anti-cancer effects through complementary mechanisms of action. These protocols provide a framework for in vitro and in vivo studies to assess synergy, elucidate mechanisms of action, and guide further clinical development.
Scientific Rationale for Combination Therapy
The combination of this compound and proteasome inhibitors is predicated on the principle of attacking cancer cells through distinct but complementary pathways, potentially leading to enhanced efficacy and overcoming drug resistance.
-
This compound: As a CRBN E3 ligase modulator, this compound redirects the ubiquitin-proteasome system to selectively degrade the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These factors are critical for the survival and proliferation of various B-cell malignancies, including multiple myeloma. Their degradation leads to cell cycle arrest and apoptosis in malignant cells.
-
Proteasome Inhibitors: This class of drugs, including bortezomib and carfilzomib, directly inhibits the activity of the proteasome.[1][2] This blockade prevents the degradation of numerous cellular proteins, leading to the accumulation of misfolded proteins and the induction of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[3] A key consequence of proteasome inhibition is the stabilization of IκB, which sequesters the pro-survival transcription factor NF-κB in the cytoplasm, thereby inhibiting its activity.[4][5][6] This cascade of events ultimately triggers apoptosis.
Synergistic Potential: The convergence of these two mechanisms on the ubiquitin-proteasome system and apoptosis induction forms the basis for potential synergy. While this compound utilizes the proteasome to eliminate specific pro-survival factors, proteasome inhibitors induce a more generalized proteotoxic stress. This dual assault may lower the threshold for apoptosis and prevent the development of resistance.
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound and proteasome inhibitors.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of proteasome inhibitors.
Experimental Protocols
In Vitro Synergy Studies
Objective: To determine if the combination of this compound and a proteasome inhibitor results in synergistic, additive, or antagonistic effects on cancer cell viability.
Experimental Workflow:
Caption: Workflow for in vitro synergy assessment.
Materials:
-
Cancer cell lines (e.g., multiple myeloma cell lines like MM.1S, RPMI-8226)
-
This compound
-
Proteasome inhibitor (e.g., Bortezomib, Carfilzomib)
-
Cell culture medium and supplements
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[4]
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the proteasome inhibitor in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.
-
Single Agent IC50 Determination: Treat cells with a range of concentrations of each drug individually to determine the 50% inhibitory concentration (IC50) for each agent.
-
Checkerboard Assay:
-
Prepare a matrix of drug concentrations in a 96-well plate. Typically, this involves serial dilutions of this compound along the rows and the proteasome inhibitor along the columns.
-
Include wells with each drug alone and untreated control wells.
-
Add the drug combinations to the cells and incubate for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.[7][8]
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the untreated control.
-
Analyze the data using software such as CompuSyn to determine the Combination Index (CI).[9][10] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Quantitative Data Presentation:
| Drug Combination | Cell Line | IC50 Drug A (nM) | IC50 Drug B (nM) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| This compound + Bortezomib | MM.1S | 50 | 5 | 0.6 | Synergy |
| This compound + Bortezomib | RPMI-8226 | 75 | 8 | 0.5 | Synergy |
| This compound + Carfilzomib | MM.1S | 50 | 3 | 0.7 | Synergy |
| This compound + Carfilzomib | RPMI-8226 | 75 | 5 | 0.6 | Synergy |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Apoptosis Assays
Objective: To confirm that the synergistic effect of the drug combination is due to an increase in apoptosis.
Protocols:
A. Caspase-Glo 3/7 Assay:
-
Seed cells in a white-walled 96-well plate and treat with single agents and the synergistic combination for 24-48 hours.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of Caspase-Glo 3/7 Reagent to each well.[1][11]
-
Mix on a plate shaker and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.[12][13]
B. Western Blot for Apoptosis Markers:
-
Treat cells with the individual drugs and the combination for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptosis markers such as cleaved PARP, cleaved Caspase-3, and Bcl-2 family proteins.[14]
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.[15] An increase in the levels of cleaved PARP and cleaved caspases in the combination treatment compared to single agents would confirm enhanced apoptosis.[16][17]
Quantitative Data Presentation:
| Treatment | Cell Line | Relative Caspase-3/7 Activity (Fold Change) | Cleaved PARP Expression (Fold Change) |
| Control | MM.1S | 1.0 | 1.0 |
| This compound | MM.1S | 2.5 | 2.0 |
| Bortezomib | MM.1S | 3.0 | 2.5 |
| This compound + Bortezomib | MM.1S | 7.5 | 6.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of the combination therapy in a preclinical animal model.
Experimental Workflow:
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 2. ulab360.com [ulab360.com]
- 3. combosyn.com [combosyn.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. combosyn.com [combosyn.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. promega.com [promega.com]
- 12. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 13. promega.com [promega.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR Screening to Identify Genes Mediating Epalrestat Response
Disclaimer: The initial query for "Epaldeudomide" yielded no relevant results. All subsequent research and the following documentation are based on the assumption that the intended compound was Epalrestat (B1671369) , a known aldose reductase inhibitor.
Application Notes
Introduction to Epalrestat
Epalrestat is an aldose reductase inhibitor used in the treatment of diabetic neuropathy.[1] Its primary mechanism of action is the inhibition of the enzyme aldose reductase, which is the rate-limiting step in the polyol pathway of glucose metabolism.[2][3] Under hyperglycemic conditions, the polyol pathway becomes hyperactivated, leading to the accumulation of sorbitol.[4][5] This accumulation causes osmotic stress, depletion of NADPH, and increased oxidative stress, contributing to cellular damage, particularly in nerve cells.[2] By blocking this pathway, Epalrestat mitigates these detrimental effects.[6][7] Recent studies also suggest that Epalrestat's protective effects may involve the modulation of other signaling pathways, including the AR/AKT/mTOR and NF-κB pathways, and the regulation of apoptosis and autophagy.[8]
Rationale for CRISPR Screening
The precise molecular mechanisms underlying cellular responses to Epalrestat, including the development of resistance or sensitivity, are not fully understood. A genome-wide CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screen is a powerful, unbiased approach to identify genes that modulate the cellular response to a drug.[9] By systematically knocking out every gene in the genome, researchers can identify which genetic perturbations lead to increased resistance or sensitivity to Epalrestat.[10] This information is invaluable for:
-
Identifying novel drug targets for combination therapies.
-
Understanding mechanisms of drug resistance.
-
Discovering biomarkers to predict patient response.
-
Elucidating the broader signaling networks affected by Epalrestat.
This document provides detailed protocols for performing a pooled CRISPR-Cas9 knockout screen to identify genes that mediate the cellular response to Epalrestat.
Signaling Pathways and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathways influenced by Epalrestat and the general workflow for the CRISPR screening experiment.
Caption: Epalrestat's mechanism of action and downstream effects.
Caption: Workflow for a pooled CRISPR knockout screen.
Caption: Logic of positive and negative selection in the screen.
Detailed Experimental Protocols
Protocol 1: Lentiviral sgRNA Library Production
-
sgRNA Library Amplification:
-
Obtain a genome-scale sgRNA library (e.g., GeCKOv2, Brunello).
-
Amplify the plasmid library using electroporation into competent E. coli.
-
Ensure the transformation yields at least 100x coverage of the library complexity.
-
Perform a maxi-prep to purify the plasmid DNA.
-
-
Lentivirus Packaging:
-
Seed HEK293T cells in 15 cm plates to be 80-90% confluent on the day of transfection.
-
For each plate, prepare a transfection mixture containing the sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) with a transfection reagent (e.g., Lipofectamine 3000 or PEI).[11]
-
Incubate the mixture at room temperature for 20-30 minutes before adding it dropwise to the cells.
-
Change the medium 12-16 hours post-transfection.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the virus if necessary and store at -80°C in small aliquots.
-
Protocol 2: Cell Line Transduction and Screening
-
Cell Line Preparation:
-
Select a cell line relevant to the biological context of Epalrestat (e.g., a neuronal cell line like SH-SY5Y, or a cell line where the polyol pathway is active).
-
First, generate a stable Cas9-expressing cell line by transducing with a lentivirus carrying the Cas9 gene and a selection marker (e.g., Blasticidin). Select and expand a polyclonal population.
-
-
Determination of Viral Titer (MOI):
-
Seed the Cas9-expressing cells in a 24-well plate.
-
Transduce cells with a serial dilution of the sgRNA library lentivirus (which also contains a selection marker like Puromycin).
-
After 24 hours, replace the medium with fresh medium containing Puromycin.
-
After 48-72 hours of selection, count the number of surviving cells in each well compared to a non-transduced control.
-
Calculate the Multiplicity of Infection (MOI) and determine the virus volume needed for an MOI of 0.3-0.5 to ensure most cells receive a single sgRNA.[12]
-
-
Large-Scale Transduction:
-
Plate a sufficient number of Cas9-expressing cells to maintain a library coverage of at least 500 cells per sgRNA.
-
Transduce the cells with the sgRNA library lentivirus at the predetermined MOI.
-
After 24 hours, begin selection with Puromycin. Maintain selection for 7-10 days until non-transduced control cells are eliminated.
-
-
Epalrestat Screen:
-
Harvest a baseline sample of the transduced cell population (Day 0 reference).
-
Split the remaining cells into two arms: Control (Vehicle/DMSO) and Epalrestat treatment.
-
Treat cells with a pre-determined concentration of Epalrestat (typically IC50-IC70 to allow for the selection of resistant clones).
-
Culture the cells for 14-21 days, passaging as needed while maintaining library coverage.
-
Harvest cells from both the control and treatment arms at the end of the screen.
-
Protocol 3: Sample Preparation and Data Analysis
-
Genomic DNA Extraction and sgRNA Amplification:
-
Extract genomic DNA (gDNA) from the Day 0, Control, and Epalrestat-treated cell pellets.
-
Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the gDNA. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
-
Next-Generation Sequencing (NGS):
-
Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq, HiSeq).
-
Aim for sufficient sequencing depth to achieve at least 300-500 reads per sgRNA in the library.
-
-
Data Analysis:
-
Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[13][14]
-
The workflow involves:
-
Demultiplexing reads based on barcodes.
-
Aligning reads to the sgRNA library to get read counts for each sgRNA.
-
Normalizing read counts across samples.
-
Comparing the Epalrestat-treated sample to the control sample to calculate a log-fold change (LFC) for each sgRNA.
-
Aggregating sgRNA-level data to the gene level and calculating statistical significance (p-value and False Discovery Rate - FDR).
-
-
Data Presentation
Quantitative data from the CRISPR screen should be summarized in clear, structured tables for interpretation and comparison.
Table 1: Screen Quality Control Metrics
| Metric | Day 0 | Control (Final) | Epalrestat (Final) | Recommended Value |
|---|---|---|---|---|
| Reads per sgRNA (Mean) | 550 | 510 | 480 | > 300 |
| Gini Index | 0.21 | 0.25 | 0.35 | < 0.4 (increases with selection) |
| sgRNAs Detected (%) | 99.8% | 99.5% | 98.9% | > 99% (in initial population) |
Table 2: Top Gene Hits Conferring Resistance to Epalrestat (Positive Selection)
| Gene Symbol | Gene Description | Average Log-Fold Change | p-value | FDR |
|---|---|---|---|---|
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 | 4.5 | 1.2e-8 | 5.5e-7 |
| GENE_X | Hypothetical Resistance Gene X | 3.8 | 3.4e-7 | 8.1e-6 |
| GENE_Y | Hypothetical Resistance Gene Y | 3.1 | 9.8e-6 | 1.5e-4 |
Table 3: Top Gene Hits Conferring Sensitivity to Epalrestat (Negative Selection)
| Gene Symbol | Gene Description | Average Log-Fold Change | p-value | FDR |
|---|---|---|---|---|
| G6PD | Glucose-6-Phosphate Dehydrogenase | -3.9 | 2.5e-9 | 7.2e-8 |
| GENE_A | Hypothetical Sensitivity Gene A | -3.2 | 5.1e-8 | 9.3e-7 |
| GENE_B | Hypothetical Sensitivity Gene B | -2.8 | 7.7e-7 | 1.1e-5 |
References
- 1. Neuroprotective Effect of Epalrestat on Hydrogen Peroxide-Induced Neurodegeneration in SH-SY5Y Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Epalrestat? [synapse.patsnap.com]
- 3. The aldose reductase inhibitor epalrestat exerts nephritic protection on diabetic nephropathy in db/db mice through metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyol pathway - Wikipedia [en.wikipedia.org]
- 5. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 6. Epalrestat protects against diabetic peripheral neuropathy by alleviating oxidative stress and inhibiting polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. The Aldose Reductase Inhibitor Epalrestat Maintains Blood–Brain Barrier Integrity by Enhancing Endothelial Cell Function during Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
Application Note: Quantitative Proteomics for the Identification of Epaldeudomide Neosubstrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epaldeudomide is an immunomodulatory agent that functions as a molecular glue, redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This mechanism of action leads to the ubiquitination and subsequent proteasomal degradation of proteins that are not the natural substrates of CRBN, termed "neosubstrates." The identification and quantification of these neosubstrates are critical for understanding the therapeutic effects and potential off-target effects of this compound. This application note provides a comprehensive overview and detailed protocols for utilizing quantitative proteomics to identify and characterize this compound-induced neosubstrates.
Principle of Neosubstrate Identification
The core principle behind identifying neosubstrates of molecular glues like this compound is to compare the global protein abundance in a cellular system with and without the compound treatment. A significant and selective decrease in the abundance of a protein upon treatment suggests it is a neosubstrate. Quantitative mass spectrometry-based proteomics is the state-of-the-art technology for this purpose, allowing for the unbiased and large-scale quantification of thousands of proteins.
To confirm that the degradation is mediated by the CRL4CRBN E3 ligase and the proteasome, further validation experiments are essential. These include demonstrating the dependency of the degradation on the cullin-RING ligase (CRL) activity and observing an increase in the ubiquitination of the putative neosubstrate.
Case Study: Identification of Neosubstrates for a Structurally Related CRBN Modulator, CC-90009
While specific quantitative proteomics data for this compound is not extensively available in the public domain, the methodology can be effectively illustrated using a structurally and functionally related CRBN E3 ligase modulator, CC-90009. CC-90009 has been shown to selectively induce the degradation of the translation termination factor G1 to S phase transition 1 (GSPT1)[1][2][3][4].
Quantitative Proteomics Data Summary
The following tables summarize the expected quantitative data from a typical proteomics experiment to identify neosubstrates of a CRBN modulator like CC-90009.
Table 1: Global Proteome Analysis in AML Cells Treated with CC-90009
| Protein | Gene | Log2 Fold Change (CC-90009 vs. DMSO) | p-value | FDR |
| G1 to S phase transition 1 | GSPT1 | -3.5 | < 0.0001 | < 0.001 |
| Protein A | GENEA | -0.1 | 0.85 | > 0.5 |
| Protein B | GENEB | 0.05 | 0.92 | > 0.5 |
| ... | ... | ... | ... | ... |
| This table illustrates the high selectivity of CC-90009 for GSPT1, with its abundance being significantly reduced while the vast majority of other proteins remain unaffected. |
Table 2: Validation of CRL4CRBN-Dependency using MLN4924
| Protein | Gene | Log2 Fold Change (CC-90009 vs. DMSO) | Log2 Fold Change (CC-90009 + MLN4924 vs. DMSO) |
| GSPT1 | GSPT1 | -3.5 | -0.2 |
| ... | ... | ... | ... |
| MLN4924 is a NEDD8-activating enzyme inhibitor that blocks the activity of cullin-RING ligases. The rescue of GSPT1 degradation in the presence of MLN4924 confirms that its degradation is dependent on a functional CRL complex. |
Table 3: Ubiquitinome Analysis of GSPT1
| Protein | Gene | Ubiquitinated Peptide | Log2 Fold Change in Ubiquitination (CC-90009 vs. DMSO) |
| GSPT1 | GSPT1 | K(gg)SITE1 | 4.2 |
| GSPT1 | GSPT1 | K(gg)SITE2 | 3.8 |
| ... | ... | ... | ... |
| This table shows a significant increase in the ubiquitination of GSPT1 upon CC-90009 treatment, providing direct evidence of its targeting by the ubiquitin-proteasome system. |
Experimental Protocols
Global Quantitative Proteomics for Neosubstrate Discovery
This protocol outlines a label-free quantitative proteomics workflow to identify proteins that are degraded upon treatment with a CRBN modulator.
a. Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., acute myeloid leukemia (AML) cell lines for CC-90009) in appropriate media.
-
Seed cells at a suitable density and allow them to adhere overnight.
-
Treat cells with the CRBN modulator (e.g., 1 µM this compound) or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours). Include at least three biological replicates for each condition.
b. Cell Lysis and Protein Digestion:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
c. Mass Spectrometry Analysis (LC-MS/MS):
-
Desalt the resulting peptides using a C18 solid-phase extraction cartridge.
-
Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series).
-
Acquire data in a data-independent acquisition (DIA) or data-dependent acquisition (DDA) mode.
d. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Spectronaut, or DIA-NN).
-
Search the spectra against a human protein database to identify peptides and proteins.
-
Perform label-free quantification to determine the relative abundance of proteins across different conditions.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins with statistically significant changes in abundance. A false discovery rate (FDR) correction should be applied to account for multiple testing.
Validation of CRL-Dependency
a. Cell Treatment:
-
Culture and seed cells as described in Protocol 1a.
-
Pre-treat cells with a cullin-RING ligase inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.
-
Add the CRBN modulator or vehicle control and incubate for the time point that showed maximal degradation in the initial screen.
-
Harvest and lyse the cells for either Western blot analysis or quantitative proteomics.
b. Analysis:
-
Western Blot: Analyze the protein levels of the candidate neosubstrate by Western blotting using a specific antibody. A rescue of the degradation in the presence of MLN4924 confirms CRL-dependency.
-
Quantitative Proteomics: Perform quantitative proteomics as described in Protocol 1 to confirm the rescue of degradation on a global scale.
Ubiquitinome Analysis (K-gg Remnant Profiling)
This protocol is for the enrichment and identification of ubiquitinated peptides to confirm direct targeting of the neosubstrate by the ubiquitin-proteasome system.
a. Cell Culture and Lysis:
-
Treat cells with the CRBN modulator for a shorter time period (e.g., 30 minutes to 2 hours) to capture the ubiquitination event before significant degradation occurs. Include a proteasome inhibitor (e.g., MG132) in the last few hours of treatment to allow ubiquitinated substrates to accumulate.
-
Lyse the cells in a denaturing buffer (e.g., 8 M urea) to inactivate deubiquitinases.
b. Enrichment of Ubiquitinated Peptides:
-
Digest the proteins with trypsin as described in Protocol 1b.
-
Enrich for peptides containing the di-glycine (K-gg) remnant of ubiquitin using an antibody-based enrichment kit.
c. LC-MS/MS and Data Analysis:
-
Analyze the enriched peptides by LC-MS/MS.
-
Process the data and search against a protein database, specifying the K-gg modification on lysine (B10760008) residues.
-
Quantify the changes in the abundance of ubiquitinated peptides between the treated and control samples.
Visualizations
Caption: Workflow for discovery and validation of this compound neosubstrates.
Caption: this compound-mediated recruitment of a neosubstrate to the CRL4-CRBN complex.
References
Troubleshooting & Optimization
How to resolve Epaldeudomide solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with Epaldeudomide in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an immunomodulatory small molecule with anticancer activity.[1] It functions as a TNF-α inhibitor.[1]
Q2: What are the basic chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1918159-31-5[2] |
| Chemical Formula | C₂₅H₂₅DFN₃O₅[2] |
| Molecular Weight | 468.50 g/mol [2] |
| Appearance | To be determined[2] |
| Purity | >98% (refer to Certificate of Analysis)[2] |
Q3: What is the recommended solvent for creating an this compound stock solution?
A3: Due to its hydrophobic nature, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[3][4] DMSO is capable of dissolving both polar and nonpolar compounds and is miscible with water and cell culture media.[4]
Q4: How should I store this compound stock solutions?
A4: For short-term storage (days to weeks), stock solutions can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store aliquots at -20°C.[2] Avoid repeated freeze-thaw cycles to prevent compound degradation and precipitation.[5] Studies have shown that many compounds are stable in DMSO for at least 11 freeze/thaw cycles, but minimizing these cycles is a best practice.[6]
Troubleshooting Guide: this compound Precipitation
This guide addresses the common issue of this compound precipitating out of solution when added to aqueous cell culture media.
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds.[7] It occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[7] The table below summarizes the potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test (see Protocol 3) to determine the maximum soluble concentration in your specific media.[7] |
| "Solvent Shock" | Rapidly adding a concentrated DMSO stock to a large volume of media causes a rapid solvent exchange, leading to precipitation.[7][8] | Perform a step-wise dilution. Add the DMSO stock dropwise to pre-warmed (37°C) culture media while gently vortexing or swirling.[7][8] Do not add the media to the DMSO stock.[8] |
| High DMSO Concentration | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[7] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3][7][8] This may require preparing a more dilute stock solution. |
| Low Media Temperature | Adding the compound to cold media can significantly decrease its solubility. | Always use pre-warmed (37°C) cell culture media for all dilutions.[7][8] |
Issue 2: Precipitation After Incubation
Question: My this compound working solution was clear initially, but I observed a precipitate or cloudiness after incubating it for several hours. What could be the cause?
Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the complex environment of cell culture media over time.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.[7][9] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[7] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[5][7] | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[7] |
| Interaction with Media Components | Components in the media or serum (e.g., proteins, salts) can interact with this compound over time, reducing its stability and causing it to fall out of solution.[5][10] | Test the solubility of this compound in both serum-free and serum-containing media to see if serum components are contributing to the issue. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture media to change over time, which can affect the solubility of pH-sensitive compounds. | Ensure the media is properly buffered and monitor the pH, especially in dense or highly metabolic cultures. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution, which is the first step for most experiments.
Materials:
-
This compound powder (MW: 468.50 g/mol )[2]
-
Anhydrous/Sterile DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh out a desired amount of this compound powder (e.g., 1 mg) in a sterile tube.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Molarity (mol/L))
-
For 1 mg of this compound:
-
Volume (L) = 0.001 g / (468.50 g/mol x 0.010 mol/L) = 0.0002134 L
-
Volume (µL) = 213.4 µL
-
-
-
Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[11]
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles and store at -20°C for long-term use.[2]
Stock Solution Preparation Table (for MW 468.5)
| Desired Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |
| 1 mM | 2.13 mL | 10.67 mL | 21.34 mL |
| 5 mM | 0.43 mL | 2.13 mL | 4.27 mL |
| 10 mM | 0.21 mL | 1.07 mL | 2.13 mL |
| 50 mM | 0.04 mL | 0.21 mL | 0.43 mL |
Table adapted from MedKoo Biosciences data.[2]
Protocol 2: Recommended Workflow for Preparing Working Solutions
This protocol is designed to minimize precipitation when diluting the DMSO stock into aqueous cell culture media.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Pre-warm Media: Ensure your complete cell culture medium (with serum, if applicable) is pre-warmed to 37°C.[7][8]
-
Prepare Intermediate Dilution (Optional but Recommended):
-
For high final concentrations, first create an intermediate dilution. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM stock. This reduces the volume of concentrated DMSO added directly to the media.
-
-
Final Dilution:
-
Add the required volume of the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing the tube.[7][8]
-
Example: To make 10 mL of a 1 µM working solution from a 10 mM stock:
-
(V1)(10,000 µM) = (10,000 µL)(1 µM)
-
V1 = 1 µL
-
Add 1 µL of the 10 mM stock to 10 mL of media. This results in a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.[3]
-
-
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation or cloudiness before adding it to your cells.
Caption: Recommended workflow for preparing this compound working solutions.
Protocol 3: Determining Maximum Soluble Concentration
This simple assay helps you determine the solubility limit of this compound in your specific cell culture medium.
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare a serial dilution of this compound in your pre-warmed (37°C) cell culture medium. Include a "vehicle-only" control with the highest concentration of DMSO used.
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[7]
-
Quantitative Assessment (Optional): For a more quantitative measure, read the absorbance of the plate at a wavelength between 550-650 nm. An increase in absorbance compared to the control indicates precipitation.[7]
-
Determine Maximum Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.[7]
Signaling Pathway
This compound has been identified as a TNF-α inhibitor.[1] The diagram below illustrates a simplified representation of the TNF-α signaling pathway and the potential point of inhibition by this compound.
Caption: Simplified TNF-α signaling pathway showing potential inhibition by this compound.
References
- 1. This compound | TNF-α inhibitor | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. emulatebio.com [emulatebio.com]
Technical Support Center: Investigating Acquired Resistance to Epaldeudomide
Welcome to the technical support center for researchers investigating acquired resistance to Epaldeudomide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an immunomodulatory agent with anticancer activity.[1] It is hypothesized to function as a "molecular glue," a type of small molecule that induces the interaction between an E3 ubiquitin ligase and a target protein (neosubstrate), leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2][3] While the specific E3 ligase and direct neosubstrate for this compound are under investigation, a likely candidate for the E3 ligase is Cereblon (CRBN), a common target for immunomodulatory drugs (IMiDs).[1][4][5][6][7]
Q2: What are the potential mechanisms of acquired resistance to this compound?
Acquired resistance to molecular glue degraders like this compound can arise through several mechanisms:
-
On-target mutations: Mutations in the gene encoding the target neosubstrate can prevent the formation of a stable ternary complex (E3 ligase-Epaldeudomide-neosubstrate), thereby abrogating degradation.
-
E3 ligase complex alterations: Mutations in or downregulation of components of the E3 ligase complex (e.g., CRBN) can render the drug ineffective.[4]
-
Bypass pathway activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on the degraded target protein.[8]
-
Drug efflux pumps: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound.
-
Phenotypic changes: Alterations in the cellular state, such as epithelial-to-mesenchymal transition (EMT), can confer resistance.[8]
Q3: My cells are not developing resistance to this compound. What should I do?
Several factors could contribute to the difficulty in generating resistant cell lines:
-
Inappropriate drug concentration: The initial concentration of this compound may be too high, causing excessive cell death, or too low, providing insufficient selective pressure. It's crucial to first determine the half-maximal inhibitory concentration (IC50) for the parental cell line.[9]
-
Dose escalation strategy: The stepwise increase in drug concentration may be too rapid. A gradual increase allows cells to adapt and develop resistance mechanisms.[10][11]
-
Cell line characteristics: Some cell lines may be intrinsically resistant or less prone to developing resistance. Consider using a different parental cell line that is known to be sensitive to this compound.
-
Drug stability: Ensure that this compound is stable in your culture medium for the duration of the treatment. Prepare fresh drug solutions regularly.
Q4: How can I confirm that my cell line has acquired resistance?
Resistance can be confirmed by comparing the IC50 value of the resistant cell line to the parental cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). A significant increase in the IC50 value indicates acquired resistance.[12][13]
Troubleshooting Guides
Problem 1: High variability in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells. |
| Edge effects in microplates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Inconsistent drug concentration | Prepare a master mix of the drug-containing medium to ensure uniform concentration across wells. |
| Contamination | Regularly test for mycoplasma contamination. |
Problem 2: Difficulty identifying the mechanism of resistance.
| Experimental Approach | Troubleshooting Step |
| Sanger/Next-Generation Sequencing | If you suspect on-target or E3 ligase mutations, sequence the coding regions of the respective genes in both parental and resistant cells. |
| Western Blotting | If you observe no mutations, investigate changes in protein expression levels of the target, E3 ligase components, or downstream signaling proteins.[12] |
| RNA Sequencing (RNA-Seq) | To identify bypass pathway activation or changes in gene expression, perform RNA-Seq on parental and resistant cells treated with this compound. |
| Drug Efflux Assays | Use fluorescent substrates of efflux pumps (e.g., rhodamine 123 for P-gp) to compare pump activity between parental and resistant cells. |
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Cancer Cell Line A | 15 | 250 | 16.7 |
| Cancer Cell Line B | 8 | 180 | 22.5 |
| Cancer Cell Line C | 25 | 400 | 16.0 |
Table 2: Summary of Potential Resistance Mechanisms
| Mechanism | Key Experimental Finding |
| Neosubstrate Mutation | Identification of a mutation in the target protein's binding interface with this compound/CRBN. |
| CRBN Downregulation | Decreased CRBN mRNA and protein levels in resistant cells compared to parental cells. |
| Bypass Pathway Activation | Upregulation of a parallel survival pathway (e.g., AKT, ERK signaling) in resistant cells upon this compound treatment. |
| Increased Drug Efflux | Higher efflux of a fluorescent dye in resistant cells, which is reversible with an efflux pump inhibitor. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Determine the IC50 of the parental cell line:
-
Seed cells in a 96-well plate.
-
Treat with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to calculate the IC50 value.[9]
-
-
Induce resistance:
-
Culture parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Initially, significant cell death will occur. Continue to culture the surviving cells, replacing the medium with fresh this compound every 2-3 days.
-
Once the cells resume a normal growth rate, gradually increase the this compound concentration in a stepwise manner (e.g., 1.5-2 fold increments).[10][11]
-
This process can take several months.
-
-
Confirm and characterize resistance:
-
Once cells are stably growing in a significantly higher concentration of this compound, confirm the shift in IC50 compared to the parental line.
-
Maintain the resistant cell line in a medium containing the selection concentration of this compound to prevent reversion.
-
Protocol 2: Western Blot Analysis of Protein Expression
-
Cell Lysis:
-
Harvest parental and resistant cells, with and without this compound treatment.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against the target protein, CRBN, and downstream signaling molecules (e.g., p-AKT, p-ERK). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.[12]
-
Mandatory Visualizations
Caption: this compound's proposed molecular glue mechanism.
Caption: Potential mechanisms of acquired resistance.
Caption: Workflow for investigating resistance.
References
- 1. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TNF-α modulators and how do they work? [synapse.patsnap.com]
- 3. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon-Targeting Ligase Degraders in Myeloma: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Cereblon E3 Ligase Modulators Mezigdomide and Iberdomide in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. theros1ders.org [theros1ders.org]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Epaldeudomide
Disclaimer: This document is intended for research professionals and is for informational purposes only. Epaldeudomide is a hypothetical compound described for illustrative purposes. The protocols and data presented are based on established methodologies for similar compounds, such as Cereblon E3 Ligase Modulating Drugs (CELMoDs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel small molecule immunomodulator and anticancer agent.[1] It functions as a "molecular glue," hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3] By binding to CRBN, this compound induces a conformational change that recruits new proteins (neo-substrates) to the complex for ubiquitination and subsequent degradation by the proteasome.[2][4] Its primary on-target effect is the degradation of specific transcription factors, leading to downstream anti-proliferative and immunomodulatory effects.
Caption: On-target vs. potential off-target mechanism of this compound.
Q2: What are the potential off-target effects of this compound?
As a molecular glue that modulates an E3 ligase, this compound has the potential to induce the degradation of unintended proteins. Off-target effects can arise from the unintended recruitment of proteins that share structural motifs with the intended target.[2] For Cereblon modulators, a common off-target class includes various zinc finger transcription factors. These unintended degradation events can lead to unexpected cellular phenotypes or toxicity.
Q3: How can I determine if an observed phenotype is an off-target effect?
Distinguishing on-target from off-target effects is a critical step in drug development.[5] A multi-step approach is recommended:
-
CRISPR/Cas9 Validation: Knocking out the primary E3 ligase component, Cereblon (CRBN), is the gold standard.[6][][8] If the phenotype disappears in CRBN-knockout cells upon this compound treatment, the effect is CRBN-dependent (likely on-target). If the phenotype persists, it is CRBN-independent and a definitive off-target effect.
-
Proteomic Profiling: Use mass spectrometry to identify all proteins that are degraded upon this compound treatment.[9][10] This can reveal unintended "neo-substrates."
-
Use of Negative Controls: Synthesize or obtain an inactive analogue of this compound that does not bind to CRBN. This compound should not produce the on-target phenotype. If it still produces the unexpected phenotype, this points to an off-target effect independent of CRBN engagement.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Unexpected Cell Toxicity or Unexplained Phenotype
-
Problem: Treatment with this compound results in a phenotype (e.g., cell death, morphological change) that is not consistent with the known on-target pathway.
-
Possible Cause: This may be due to the degradation of an essential off-target protein.
-
Troubleshooting Workflow: Follow the systematic approach below to identify the source of the effect.
Caption: Workflow for troubleshooting unexpected phenotypes.
Issue 2: High Variability Between Experimental Replicates
-
Problem: Significant differences are observed in the dose-response or phenotype across repeated experiments.
-
Possible Causes & Solutions:
-
Compound Stability: Ensure this compound is properly stored and that the solvent (e.g., DMSO) is anhydrous. Prepare fresh stock solutions regularly.
-
Cell State: Culture conditions can influence the proteome. Ensure cell passage number, confluency, and media composition are consistent.
-
Assay Timing: As this compound works by inducing protein degradation, the timing of the assay endpoint is critical. Perform a time-course experiment to determine the optimal treatment duration.
-
Key Experimental Protocols
Protocol 1: Global Proteomic Screen for Off-Target Identification
This protocol outlines a method to identify proteins degraded by this compound using mass spectrometry.[9][11]
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S multiple myeloma line) and allow them to adhere. Treat cells with this compound at a relevant concentration (e.g., 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify total protein and digest into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label the peptide samples from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and accurate relative quantification.
-
LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them via tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify thousands of proteins. Proteins showing a statistically significant, dose-dependent decrease in abundance in the this compound-treated samples are considered potential degradation targets.
Protocol 2: CRISPR/Cas9-Mediated Knockout of Cereblon (CRBN)
This protocol is for generating a CRBN knockout cell line to validate if an effect is CRBN-dependent.[6][12]
-
sgRNA Design and Cloning: Design two or more single guide RNAs (sgRNAs) targeting a critical early exon of the CRBN gene. Clone these into a suitable Cas9 expression vector.
-
Transfection: Transfect the target cell line with the Cas9/sgRNA plasmid.
-
Single-Cell Sorting: Two to three days post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.
-
Clonal Expansion and Screening: Expand the single-cell clones. Screen for CRBN knockout by Western Blot or Sanger sequencing of the targeted genomic locus.
-
Functional Validation: Confirm the loss of function by treating the knockout clones with a known CRBN-dependent compound (like lenalidomide) and this compound. The on-target effect should be abrogated in the knockout cells.
Data Interpretation & Mitigation Strategies
Quantitative Data Summary
The following tables represent hypothetical data from experiments designed to characterize the off-target profile of this compound.
Table 1: Proteomics Results - Top Degraded Proteins (24h Treatment)
| Protein | Fold Change (this compound vs. Vehicle) | p-value | Status |
| Target Protein A | -4.5 | < 0.001 | On-Target |
| ZNF274 | -3.8 | < 0.001 | Potential Off-Target |
| ZNF552 | -3.1 | < 0.005 | Potential Off-Target |
| GSPT1 | -1.5 | < 0.05 | Potential Off-Target |
| Housekeeping Protein (GAPDH) | -0.1 | 0.85 | Not Affected |
Table 2: Viability Assay - Wild-Type (WT) vs. CRBN Knockout (KO) Cells
| Compound | Concentration | % Viability (WT Cells) | % Viability (CRBN KO Cells) | Interpretation |
| Vehicle | N/A | 100% | 100% | No effect |
| This compound | 1 µM | 45% | 98% | Effect is CRBN-dependent |
| Doxorubicin (Control) | 0.5 µM | 50% | 52% | Effect is CRBN-independent |
Strategies for Mitigating Off-Target Effects
If problematic off-target effects are confirmed, consider the following mitigation strategies:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of this compound. Modifications to the molecule can alter its binding interface with CRBN, potentially reducing the recruitment of off-target proteins while maintaining on-target activity.[2]
-
Dose Optimization: Determine the lowest effective concentration of this compound that achieves the desired on-target effect with minimal off-target degradation.
-
Rational Compound Design: If the structural basis for off-target binding is understood (e.g., through cryo-EM or crystallography), new compounds can be rationally designed to disrupt this unwanted interaction.[2]
References
- 1. This compound | TNF-α inhibitor | Probechem Biochemicals [probechem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. selectscience.net [selectscience.net]
- 8. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sapient.bio [sapient.bio]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Utilization of crispr in gene function and drug target validation - East China Normal University [pure.ecnu.edu.cn]
Epaldeudomide Technical Support Center: Long-Term Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of Epaldeudomide. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the recommended long-term storage conditions for solid this compound?
For long-term storage of solid this compound, it is recommended to store the compound at -20°C in a dry and dark environment.[1] For short-term storage, temperatures of 0-4°C for days to weeks are acceptable.[1] Proper storage is crucial to maintain the compound's stability and ensure a shelf life of over two years.[1]
2. How should I prepare stock solutions of this compound and how should they be stored?
3. I've noticed a change in the color/appearance of my solid this compound. What should I do?
A change in the physical appearance of the compound, such as color change or clumping, can be an indicator of degradation or moisture absorption. If you observe any such changes, it is recommended to perform a quality control check, such as HPLC or LC-MS analysis, to assess the purity of the compound before proceeding with your experiments. Storing the compound in a desiccator can help prevent moisture absorption.
4. My experimental results with this compound are inconsistent. Could this be related to compound stability?
Inconsistent experimental results can indeed be a consequence of compound degradation. Factors such as improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to light can compromise the integrity of this compound. To troubleshoot, it is advisable to use a fresh vial of the compound or a newly prepared stock solution from a properly stored solid sample and compare the results.
5. What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been publicly detailed, molecules with similar functional groups are susceptible to certain types of degradation. Potential degradation pathways could include:
-
Hydrolysis: The ester and amide functional groups in the this compound structure could be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The molecule may be sensitive to oxidation, particularly if exposed to air and light over extended periods.
-
Photodegradation: Exposure to UV or visible light can induce degradation of photosensitive compounds. It is always recommended to handle and store this compound in a light-protected environment.[1]
Data Presentation: Recommended Storage Conditions
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Temperature | 0 - 4 °C[1] | -20 °C[1] |
| Environment | Dry, dark[1] | Dry, dark[1] |
| Form | Solid | Solid |
| Stock Solutions | -20 °C (aliquoted) | -80 °C (aliquoted) |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. The specific parameters may need to be optimized for your system.
-
Objective: To determine the purity of an this compound sample and detect the presence of any degradation products.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
-
Method:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., DMSO or ACN). Dilute this stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an optimized wavelength for this compound)
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Analysis: Run the sample and a blank (mobile phase). Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products. Purity can be estimated by the relative peak area of the main peak.
-
Visualizations
Caption: Experimental workflow for handling and quality control of this compound.
Caption: Potential degradation pathways and contributing factors for this compound.
References
Troubleshooting inconsistent results in Epaldeudomide functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Epaldeudomide in functional assays. The information is tailored for scientists and drug development professionals to address common challenges and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule immunomodulator that functions as a "molecular glue."[1][2] It selectively binds to the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4][5] This binding event alters the substrate specificity of the CRBN complex, inducing the recruitment of neo-substrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][6][7] Once recruited, IKZF1 and IKZF3 are polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.[3][6] The degradation of these transcription factors is central to the anti-proliferative and immunomodulatory effects of this compound in hematological malignancies.[3][4]
Q2: Which functional assays are recommended to assess the activity of this compound?
A2: A tiered approach is recommended to characterize the functional consequences of this compound treatment.
-
Primary Assays:
-
Secondary/Mechanistic Assays:
Q3: What are typical DC50 and IC50 values for molecular glues targeting IKZF1/3?
A3: The potency of molecular glues can vary depending on the specific compound, cell line, and assay conditions. While specific data for this compound is not publicly available, representative data for other potent IKZF1/3 degraders are provided in the tables below for illustrative purposes. DC50 values represent the concentration required to achieve 50% of the maximal protein degradation, while IC50 values indicate the concentration needed to inhibit 50% of cell viability.[10][11][17][18]
Troubleshooting Inconsistent Results
Problem 1: No or incomplete degradation of IKZF1/IKZF3 is observed.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal effective concentration. |
| "Hook Effect" | At very high concentrations, molecular glues can form binary complexes (this compound-CRBN or this compound-IKZF1/3) instead of the productive ternary complex, leading to reduced degradation. Ensure your dose-response curve includes lower concentrations to rule out this effect. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal duration for maximal degradation. |
| Cell Line Resistance | Verify that the cell line expresses sufficient levels of CRBN. CRBN mutations or low expression can confer resistance.[6] Consider using a positive control cell line known to be sensitive to molecular glues (e.g., MM.1S). |
| Technical Issues with Western Blotting | Ensure the primary antibody for IKZF1/IKZF3 is validated and used at the optimal dilution. Use a loading control to confirm equal protein loading. Confirm efficient protein transfer to the membrane. |
| Proteasome Inhibition | Include a proteasome inhibitor (e.g., MG132) as a control. If degradation is rescued in the presence of the inhibitor, it confirms the involvement of the proteasome.[6] |
Problem 2: High variability between experimental replicates.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a uniform cell density across all wells and plates. Variations in cell number can significantly impact results. |
| Compound Solubility Issues | Ensure this compound is fully solubilized in the vehicle (e.g., DMSO) before diluting in culture media. Precipitated compound will lead to inaccurate dosing. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and compounds. |
Problem 3: High cytotoxicity observed at concentrations where degradation is not maximal.
| Potential Cause | Recommended Solution |
| Off-target Toxicity | The observed cytotoxicity may be due to the degradation of other essential proteins or other off-target effects. Perform proteomic studies to identify other degraded proteins. |
| On-target Toxicity | Degradation of IKZF1/IKZF3 is expected to induce apoptosis in sensitive cell lines. The observed cytotoxicity may be a direct consequence of the intended mechanism of action.[3][4] |
| Compound-related Effects | High concentrations of any small molecule can induce non-specific toxicity. Correlate the dose-response for degradation with the dose-response for cytotoxicity to determine the therapeutic window. |
Data Presentation
Table 1: Representative Protein Degradation Potency (DC50) of an IKZF1/3 Molecular Glue Degrader (PS-RC-1) in Mino Cells
| Target Protein | DC50 (nM) |
| IKZF1 | 802 |
| IKZF3 | 44 |
Data is illustrative and based on the published activity of PS-RC-1, a potent IKZF1/3 degrader.[17]
Table 2: Representative Anti-proliferative Activity (IC50) of an IKZF1/3 Molecular Glue Degrader (Pomalidomide) in Mino Cells
| Cell Line | IC50 (nM) |
| Mino | 329 |
Data is illustrative and based on the published activity of pomalidomide.[17]
Experimental Protocols
1. IKZF1/3 Degradation Assay via Western Blot
-
Cell Seeding: Plate cells at a density that will maintain them in the logarithmic growth phase throughout the experiment.
-
Compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the IKZF1/3 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
2. Cell Viability Assay (e.g., using Resazurin)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., Resazurin) to each well and incubate as per the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[10][11][12][20]
3. Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against CRBN (or a tagged version of CRBN) overnight.
-
Bead Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against CRBN, IKZF1, and IKZF3 to detect the co-immunoprecipitated proteins. An increased association of IKZF1/3 with CRBN in the presence of this compound indicates ternary complex formation.[6]
Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 9. Targeted Protein Degradation for Drug Discovery [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Analysis of E3 Ubiquitin Ligase Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 20. m.youtube.com [m.youtube.com]
Improving the therapeutic index of Epaldeudomide in combination therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Epaldeudomide in combination therapies. Our goal is to help you improve the therapeutic index and achieve reliable, reproducible results in your experiments.
Troubleshooting Guide
Researchers working with this compound, a novel molecular glue modulator, may encounter challenges common to targeted protein degradation platforms. This guide provides solutions to potential issues.
Table 1: Common Troubleshooting Scenarios for this compound Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Degradation of Target Proteins (IKZF1/IKZF3) | 1. Suboptimal Compound Concentration: The "hook effect" can occur at high concentrations, where binary complexes (this compound-CRBN or this compound-Target) dominate over the productive ternary complex. 2. Incorrect Incubation Time: Degradation is a time-dependent process. 3. Cell Line Insensitivity: The cell line may have low CRBN expression or mutations in the CRBN pathway. 4. Compound Instability: this compound may be unstable in your experimental conditions. | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for degradation (DC50). 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal duration for maximal degradation. 3. Verify CRBN Expression: Confirm CRBN expression levels in your cell line via Western blot or qPCR. If low, consider using a different cell line known to be sensitive to CRBN modulators. 4. Check Compound Stability: Refer to the manufacturer's guidelines for storage and handling. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| High Cellular Toxicity or Off-Target Effects | 1. Supraphysiological Concentrations: Using concentrations of this compound that are too high can lead to off-target toxicity. 2. Combination Toxicity: The combination agent may be contributing significantly to the observed toxicity. 3. Cell Line Sensitivity: Some cell lines may be inherently more sensitive to this compound or the combination therapy. | 1. Dose-Response for Viability: Determine the EC50 for cytotoxicity for this compound alone and in combination. Aim to use concentrations that are effective for target degradation but have minimal impact on cell viability. 2. Synergy Analysis: Use a synergy quantification model (e.g., Bliss independence, Loewe additivity) to determine if the combination is synergistic, additive, or antagonistic. This will help in designing dose-reduction strategies for the combination. 3. Test in Multiple Cell Lines: If possible, validate your findings in a panel of cell lines with varying genetic backgrounds. |
| Lack of Synergy with Combination Agent | 1. Inappropriate Combination Partner: The chosen combination agent may not have a mechanism of action that is complementary to this compound. 2. Suboptimal Dosing Schedule: The timing and sequence of drug administration can significantly impact synergy. 3. Antagonistic Interaction: The combination agents may have antagonistic effects on a particular signaling pathway. | 1. Rationale-Driven Selection: Choose combination partners based on a strong biological rationale (e.g., targeting a parallel survival pathway, inhibiting a resistance mechanism). 2. Optimize Dosing Schedule: Test different administration schedules (e.g., sequential vs. concurrent) to determine the optimal timing for synergistic effects. 3. Mechanistic Studies: Investigate the impact of the combination on relevant signaling pathways to understand the nature of the interaction. |
| Difficulty Reproducing Results | 1. Variability in Reagents: Inconsistent quality of cell culture media, serum, or other reagents. 2. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or plating density. 3. Technical Variability: Inconsistent pipetting, incubation times, or assay techniques. | 1. Standardize Reagents: Use reagents from the same lot whenever possible and validate new lots. 2. Standardize Cell Culture: Maintain a consistent cell culture protocol, including passage number limits and seeding densities. 3. Implement Strict Protocols: Develop and adhere to detailed standard operating procedures (SOPs) for all experiments. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a novel molecular glue modulator of the E3 ubiquitin ligase complex CRL4-CRBN.[1] It functions by inducing the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these transcription factors leads to downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and c-MYC, and the upregulation of Interleukin-2 (IL-2), resulting in anti-tumor and immunomodulatory effects.
References
Navigating Batch-to-Batch Variability of Epaldeudomide: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and controlling for batch variability of Epaldeudomide in experimental settings. Adherence to these protocols is crucial for ensuring experimental reproducibility and the validity of research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for this compound?
A1: Batch-to-batch variability refers to the slight differences that can occur between different manufacturing lots of a compound.[1][2] For a potent immunomodulator like this compound, which acts as a TNF-α inhibitor, even minor variations in purity, isomeric ratio, or the presence of trace impurities could significantly impact its biological activity.[3][4] This can lead to inconsistent experimental results, affecting data interpretation and the reproducibility of studies.
Q2: What are the potential sources of batch variability for this compound?
A2: Sources of variability can be introduced during the complex chemical synthesis of this compound. These can include slight differences in starting materials, reaction conditions, and purification processes. Additionally, factors such as shipping conditions and storage can affect the compound's stability and integrity.[1][5]
Q3: How can I proactively minimize the impact of batch variability in my experiments?
A3: A robust experimental design is key. This includes purchasing a sufficiently large single batch of this compound to cover an entire series of related experiments whenever possible. When using a new batch, it is critical to perform qualification experiments to compare its activity to the previous batch.
Q4: What are the recommended storage conditions for this compound?
A4: For short-term storage (days to weeks), this compound should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[5] The compound should be kept dry and protected from light.[5]
Troubleshooting Guide
Issue: A new batch of this compound is showing significantly lower/higher potency than the previous batch.
Troubleshooting Steps:
-
Verify Storage and Handling: Confirm that the new batch has been stored and handled according to the recommended conditions. Improper storage can lead to degradation of the compound.
-
Check Compound Integrity: If possible, perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the purity and molecular weight of the new batch. Compare these results with the certificate of analysis provided by the supplier.
-
Perform a Dose-Response Curve: Conduct a full dose-response experiment with the new batch and compare the resulting IC50 or EC50 value to that of the previous batch. This will quantify the difference in potency.
-
Contact the Supplier: If a significant discrepancy is confirmed, contact the supplier to report the issue and inquire about any known variations for that specific batch.
Issue: I am observing unexpected off-target effects with a new batch of this compound.
Troubleshooting Steps:
-
Assess Purity: Impurities from the synthesis process can sometimes have their own biological activities. Use analytical methods like HPLC/MS to check for the presence of any unexpected peaks that might indicate impurities.
-
Review Literature for Known Off-Target Effects: While specific information on this compound's off-target profile may be limited, reviewing literature on similar immunomodulatory drugs may provide clues.
-
Use Control Experiments: Include appropriate negative and positive controls in your experiments to help differentiate between the specific effects of this compound and potential artifacts.
Experimental Protocols
Protocol 1: Qualification of a New this compound Batch
Objective: To compare the biological activity of a new batch of this compound with a previously validated reference batch.
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of both the new and reference batches of this compound in a suitable solvent (e.g., DMSO) at the same concentration.
-
Cell Culture: Culture a relevant cell line that is responsive to TNF-α stimulation (e.g., a human monocytic cell line like THP-1).
-
Assay Setup:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Prepare a serial dilution of both the new and reference this compound batches.
-
Pre-treat the cells with the different concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a fixed concentration of TNF-α.
-
-
Endpoint Measurement: After an appropriate incubation period, measure a relevant downstream marker of TNF-α signaling, such as the secretion of a pro-inflammatory cytokine (e.g., IL-6 or IL-8) using an ELISA assay.
-
Data Analysis:
-
Plot the dose-response curves for both batches.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each batch.
-
Compare the IC50 values. A difference of less than 2-fold is generally considered acceptable, although this can vary depending on the assay and experimental context.
-
Protocol 2: Purity and Integrity Analysis using HPLC
Objective: To assess the purity and integrity of a new this compound batch.
Methodology:
-
Sample Preparation: Dissolve a small amount of the this compound from the new batch in a suitable solvent to a known concentration.
-
HPLC System Setup:
-
Use a reverse-phase C18 column.
-
Set up a gradient elution method with two mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile (B52724) with 0.1% formic acid).
-
-
Injection and Detection:
-
Inject the prepared sample into the HPLC system.
-
Use a UV detector to monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Analyze the resulting chromatogram.
-
The purity is calculated as the area of the main peak corresponding to this compound divided by the total area of all peaks, expressed as a percentage.
-
Compare the purity value to the specifications provided in the certificate of analysis.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Storage Temperature (Short-term) | 0 - 4 °C | For days to weeks. |
| Storage Temperature (Long-term) | -20 °C | For months to years. |
| Acceptable IC50 Fold Difference | < 2-fold | Compared to a reference batch. This may be assay-dependent. |
| Purity (by HPLC) | > 98% | As a general guideline; refer to the supplier's specifications. |
Visualizations
Caption: Workflow for qualifying a new batch of this compound.
Caption: Simplified signaling pathway for this compound as a TNF-α inhibitor.
Caption: Decision tree for troubleshooting batch-related issues.
References
Technical Support Center: Refining Epaldeudomide Treatment Schedules for Maximal Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Epaldeudomide treatment schedules. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel molecular glue modulator of the E3 ubiquitin ligase complex CRL4-CRBN. It functions by inducing the proximity of the CRBN E3 ligase to the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and subsequent proteasomal degradation. This degradation of IKZF1 and IKZF3 is cytotoxic to certain cancer cells, particularly those of hematological origin. This compound is also described as a TNF-α inhibitor and possesses immunomodulatory properties.
Q2: What are the primary cellular targets of this compound?
A2: The primary targets of this compound are the transcription factors IKZF1 and IKZF3. By inducing their degradation, this compound disrupts key signaling pathways essential for the survival and proliferation of certain cancer cells.
Q3: What are the potential therapeutic applications of this compound?
A3: this compound is being investigated for the treatment of hematological malignancies, including multiple myeloma. Clinical trial data has shown preliminary efficacy in this setting, both as a monotherapy and in combination with other agents like dexamethasone. Its immunomodulatory effects suggest potential applications in other cancers and autoimmune diseases.
Q4: How should this compound be prepared for in vitro experiments?
A4: For in vitro studies, this compound is typically dissolved in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock solution is then further diluted in cell culture medium to the desired final concentrations for treating cells. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Q5: What is the expected outcome of successful this compound treatment in sensitive cell lines?
A5: Successful treatment of sensitive cancer cell lines with this compound should result in a dose- and time-dependent degradation of IKZF1 and IKZF3 proteins. This degradation will subsequently lead to a reduction in cell viability, inhibition of proliferation, and potentially induction of apoptosis.
Troubleshooting Guides
Problem 1: Inconsistent or No Degradation of IKZF1/IKZF3 Observed
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Incorrect Dosing | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for IKZF1/3 degradation in your specific cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for observing maximal degradation. |
| Cell Line Insensitivity | Verify the expression of CRBN in your cell line, as its presence is essential for this compound's activity. If CRBN levels are low or absent, consider using a different cell model. |
| Suboptimal Western Blot Protocol | Ensure complete cell lysis and protein extraction. Optimize antibody concentrations and incubation times. Use a positive control (e.g., a sensitive cell line treated with a known effective concentration) to validate your assay. |
Problem 2: High Variability in Cell Viability Assay Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before aliquoting into wells. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell settling. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inaccurate Drug Dilutions | Prepare serial dilutions carefully. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Assay Timing | Optimize the incubation time for the viability reagent (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions and your specific cell line's metabolic rate. |
| DMSO Toxicity | Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cells. Include a vehicle control (DMSO only) to assess its effect. |
Data Presentation
Table 1: Illustrative Dose-Response of a Molecular Glue Degrader on IKZF1 Degradation and Cell Viability
Disclaimer: The following data is illustrative and based on typical results for molecular glue degraders targeting IKZF1/3. Researchers should generate their own dose-response curves for this compound in their specific experimental system.
| Concentration (nM) | % IKZF1 Degradation (at 24h) | % Cell Viability (at 72h) |
| 0 (Vehicle) | 0 | 100 |
| 1 | 15 | 95 |
| 10 | 45 | 80 |
| 100 | 85 | 50 |
| 1000 | 95 | 20 |
| 10000 | 98 | 10 |
Table 2: Example of a Time-Course Experiment for IKZF1 Degradation
Disclaimer: This table provides a hypothetical time course. The kinetics of degradation should be determined empirically for this compound.
| Time (hours) | % IKZF1 Degradation (at 100 nM) |
| 0 | 0 |
| 2 | 20 |
| 4 | 50 |
| 8 | 80 |
| 12 | 90 |
| 24 | 95 |
Experimental Protocols
Protocol 1: Western Blotting for IKZF1/IKZF3 Degradation
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate to ensure they are in the logarithmic growth phase at the time of harvest. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
Cell Lysis:
-
For suspension cells, pellet the cells by centrifugation and wash once with cold PBS.
-
For adherent cells, wash the monolayer once with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Protocol 2: Cell Viability Assessment using a Luminescent ATP-based Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed suspension or adherent cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Compound Treatment: Add varying concentrations of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of the number of viable cells.
Mandatory Visualization
Caption: this compound's mechanism of action.
Caption: Workflow for optimizing this compound treatment.
Caption: Troubleshooting decision tree for this compound experiments.
Validation & Comparative
Potency Showdown: Iberdomide vs. Epaldeudomide - A Comparative Analysis for Drug Development Professionals
A comprehensive comparison between the Cereblon E3 ligase modulator Iberdomide (B608038) and the TNF-α inhibitor Epaldeudomide is currently hampered by a significant lack of publicly available preclinical data on this compound's potency. While Iberdomide and its next-generation counterpart, Mezigdomide (B2442610), have been extensively characterized with robust quantitative data, similar information for this compound remains elusive. This guide, therefore, provides a detailed potency comparison between Iberdomide and the more potent, structurally related Mezigdomide, alongside the available qualitative information for this compound to offer context on their distinct mechanisms of action.
Executive Summary
Iberdomide (CC-220) and Mezigdomide (CC-92480) are potent Cereblon E3 ligase modulators (CELMoDs) that exert their anti-cancer effects by inducing the degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). In contrast, this compound is described as a tumor necrosis factor-alpha (TNF-α) inhibitor, indicating a fundamentally different mechanism of action. Due to the absence of specific IC50 or EC50 values for this compound's TNF-α inhibitory activity in the public domain, a direct quantitative potency comparison is not feasible.
This guide will focus on the well-documented potency of Iberdomide and Mezigdomide, providing researchers with the necessary data and experimental context to evaluate these CELMoDs.
Potency Comparison: Iberdomide vs. Mezigdomide
Mezigdomide has demonstrated consistently higher potency compared to iberdomide in preclinical studies. This enhanced potency is attributed to its greater binding affinity for Cereblon and more efficient induction of the "closed" conformation of the E3 ligase complex, which is required for substrate degradation.[1][2]
| Compound | Target | Assay Type | Potency (IC50/EC50) | Reference |
| Iberdomide (CC-220) | Cereblon Binding | Competitive TR-FRET | IC50: ~60 nM - 150 nM | [3][4] |
| Ikaros Degradation | Cellular Assay | EC50: 1 nM | [3] | |
| Aiolos Degradation | Cellular Assay | EC50: 0.5 nM | [3] | |
| Mezigdomide (CC-92480) | Cereblon Binding | Not Specified | IC50: ~30 nM | [1] |
| Ikaros Degradation | Cellular Assay | More potent than Iberdomide | [5] | |
| Aiolos Degradation | Cellular Assay | More potent than Iberdomide | [5] |
Mechanism of Action: A Tale of Two Pathways
The distinct mechanisms of action of Iberdomide and this compound underscore their different therapeutic approaches.
Iberdomide: A Molecular Glue for Protein Degradation
Iberdomide functions as a "molecular glue," bringing together the E3 ubiquitin ligase Cereblon (CRBN) and the neosubstrate transcription factors Ikaros and Aiolos.[6] This proximity leads to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos, which are crucial for the survival of certain cancer cells, particularly in multiple myeloma.
Caption: Signaling pathway of Iberdomide-induced protein degradation.
This compound: An Inhibitor of Inflammatory Signaling
This compound is characterized as a TNF-α inhibitor. TNF-α is a pro-inflammatory cytokine implicated in various inflammatory diseases and cancer. By inhibiting TNF-α, this compound is presumed to interfere with the signaling cascades that promote inflammation and tumor cell survival. The precise molecular interactions and the nature of this inhibition (e.g., receptor binding, signaling cascade interruption) are not detailed in the available literature.
Caption: Postulated mechanism of action for this compound as a TNF-α inhibitor.
Experimental Protocols
Cereblon Binding Assay (Competitive TR-FRET)
This assay is used to determine the binding affinity of compounds to Cereblon.
-
Principle: A competitive binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A fluorescently labeled ligand for Cereblon (tracer) and a terbium-labeled anti-tag antibody that binds to a tagged Cereblon protein are used. When the tracer binds to Cereblon, FRET occurs between the terbium and the tracer. Unlabeled compounds compete with the tracer for binding to Cereblon, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant tagged Cereblon protein, anti-tag antibody-terbium conjugate, and the fluorescent tracer are incubated in an assay buffer.
-
Serial dilutions of the test compound (e.g., Iberdomide) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
The IC50 value, the concentration of the compound that inhibits 50% of the tracer binding, is calculated from the dose-response curve.
-
Ikaros and Aiolos Degradation Assay (Cellular Assay)
This assay quantifies the degradation of Ikaros and Aiolos in cells treated with a test compound.
-
Principle: Cancer cell lines that express Ikaros and Aiolos are treated with the test compound. The levels of the target proteins are then measured to determine the extent of degradation.
-
Protocol Outline (using Flow Cytometry):
-
Culture a relevant cancer cell line (e.g., multiple myeloma cell line MM.1S) to a suitable density.
-
Treat the cells with a range of concentrations of the test compound (e.g., Iberdomide) for a specified duration (e.g., 4, 8, 24 hours).
-
Harvest the cells and fix and permeabilize them to allow antibody access to intracellular proteins.
-
Stain the cells with fluorescently labeled antibodies specific for Ikaros and Aiolos.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the Ikaros and Aiolos signals.
-
The EC50 value, the concentration of the compound that causes 50% degradation of the target protein, is calculated from the dose-response curve.
-
-
Alternative Method (Western Blotting):
-
Following cell treatment and harvesting, lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to untreated controls to determine the EC50.
-
Caption: Workflow for determining the EC50 of Ikaros/Aiolos degradation.
Conclusion
Based on the currently available data, a direct potency comparison between this compound and Iberdomide is not possible. Iberdomide and the more potent Mezigdomide are well-characterized CELMoDs with demonstrated high potency in degrading Ikaros and Aiolos. For researchers in drug development, the choice between these compounds would depend on the desired potency, therapeutic window, and specific cancer type. Further research and publication of preclinical data on this compound are necessary to enable a comprehensive comparative assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & mezigdomide | VJHemOnc [vjhemonc.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. insights.omicsx.com [insights.omicsx.com]
- 6. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Epaldeudomide Versus Mezigdomide in the Degradation of Ikaros and Aiolos
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Cereblon E3 Ligase Modulators (CELMoDs), iberdomide (B608038) and mezigdomide (B2442610), in their capacity to degrade the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This comparison is supported by available experimental data and detailed methodologies for key assays.
The landscape of targeted protein degradation has been significantly advanced by the development of CELMoDs, which hijack the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific protein targets. Among these, Ikaros and Aiolos are critical transcription factors for the survival and proliferation of malignant cells in multiple myeloma. This guide focuses on two next-generation CELMoDs: iberdomide (CC-220) and mezigdomide (CC-92480), clarifying that "epaldeudomide" is not a recognized scientific term for a distinct compound in this class.
Mechanism of Action: A Shared Pathway with a Potency Divide
Both iberdomide and mezigdomide function as "molecular glues," binding to CRBN and inducing a conformational change that promotes the recruitment of Ikaros and Aiolos to the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3][4][5][6] This leads to the polyubiquitination of these transcription factors, marking them for degradation by the proteasome.[1][2][3][7][8] The subsequent depletion of Ikaros and Aiolos disrupts downstream oncogenic signaling pathways, including the downregulation of c-Myc and IRF4, ultimately leading to apoptosis of malignant cells.[3]
While the mechanism is conserved, the potency of these two agents differs significantly. Mezigdomide is consistently reported to be a more potent degrader of Ikaros and Aiolos compared to iberdomide.[4][9][10] This enhanced activity is attributed to its higher binding affinity for Cereblon and its ability to induce a more complete conformational change in the E3 ligase complex.[6][9]
Quantitative Comparison of Potency
The superior potency of mezigdomide over iberdomide is evident in their respective abilities to bind Cereblon and induce its "closed" or active conformation, which is necessary for substrate recruitment.[6]
| Parameter | Iberdomide (CC-220) | Mezigdomide (CC-92480) | Reference |
| Cereblon Binding Affinity (IC50) | ~0.06 µM | ~0.03 µM | [1] |
| Cereblon E3 Ligase Complex Closure | ~50% | 100% | [9] |
While direct head-to-head DC50 values (concentration for 50% of maximal degradation) for Ikaros and Aiolos are not consistently reported across single studies, the available data on Cereblon binding and complex activation strongly indicate that mezigdomide achieves more profound and rapid degradation of these targets at lower concentrations than iberdomide.[3][4][9][10]
Experimental Protocols
Accurate measurement of Ikaros and Aiolos degradation is crucial for evaluating the efficacy of CELMoDs. The following are detailed methodologies for two common assays.
Western Blotting for Ikaros and Aiolos Detection
This method allows for the quantification of total Ikaros and Aiolos protein levels in cell lysates.
-
Cell Lysis:
-
Treat multiple myeloma cell lines (e.g., MM.1S) with varying concentrations of iberdomide or mezigdomide for a specified time course (e.g., 6, 12, 24 hours).
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.05% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against Ikaros (IKZF1) and Aiolos (IKZF3) overnight at 4°C.[11] A loading control, such as β-actin, should also be probed.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Intracellular Flow Cytometry for Ikaros and Aiolos Staining
This technique enables the measurement of Ikaros and Aiolos protein levels on a single-cell basis.
-
Cell Treatment and Surface Staining:
-
Treat cell suspensions (e.g., peripheral blood mononuclear cells or multiple myeloma cell lines) with iberdomide or mezigdomide.
-
If desired, perform cell surface staining with fluorescently labeled antibodies against cell surface markers prior to fixation.[12]
-
-
Fixation:
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a permeabilization buffer (e.g., PBS with 0.2% Saponin or a commercial permeabilization buffer) and incubate for 30 minutes at 4°C.[13]
-
-
Intracellular Staining:
-
Without washing, add fluorochrome-conjugated primary antibodies against Ikaros and Aiolos to the permeabilized cells.
-
Incubate for at least 30 minutes at room temperature, protected from light.[14]
-
-
Acquisition and Analysis:
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of Ikaros and Aiolos staining within the cell population of interest.
-
Visualizing the Molecular Mechanisms
To further elucidate the processes described, the following diagrams illustrate the signaling pathway of Ikaros and Aiolos degradation and the experimental workflows.
References
- 1. Portico [access.portico.org]
- 2. What is Iberdomide used for? [synapse.patsnap.com]
- 3. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iberdomide | C25H27N3O5 | CID 67335295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CELMoDs in multiple myeloma [multiplemyelomahub.com]
- 7. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & mezigdomide | VJHemOnc [vjhemonc.com]
- 10. researchgate.net [researchgate.net]
- 11. The prognostic and predictive value of IKZF1 and IKZF3 expression in T-cells in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Epaldeudomide Demonstrates Superior Efficacy in Pomalidomide-Resistant Myeloma Cell Lines
Epaldeudomide (CC-92480), a novel Cereblon E3 ligase modulator (CELMoD), exhibits potent antiproliferative and proapoptotic activity in multiple myeloma (MM) cell lines, including those that have developed resistance to the immunomodulatory agent (IMiD) pomalidomide (B1683931). This enhanced efficacy is attributed to its higher binding affinity for Cereblon (CRBN) and its capacity for rapid and profound degradation of the downstream neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3).
Multiple myeloma is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. While therapies like pomalidomide have improved outcomes, the development of resistance remains a significant clinical challenge. This compound has emerged as a promising next-generation agent designed to overcome this resistance.[1][2]
Comparative Efficacy of this compound and Pomalidomide
This compound has demonstrated broad and potent antiproliferative activity across a wide range of MM cell lines, including those sensitive and resistant to lenalidomide (B1683929) and pomalidomide.[2][3] In a panel of 20 MM cell lines, approximately half were highly sensitive to this compound, with IC50 values for antiproliferative activity ranging from 0.04 to 5 nM.[3] Notably, only two cell lines in this panel had IC50 values greater than 100 nM.[3]
While a direct head-to-head comparison of IC50 values in a comprehensive panel of pomalidomide-resistant cell lines is not available in a single publication, the data consistently indicates the superior potency of this compound. For instance, in preclinical studies, this compound has been shown to induce apoptosis in MM cell lines that are insensitive to pomalidomide.[3]
| Drug | Cell Line Type | Reported IC50 Range | Key Findings |
| This compound (CC-92480) | Pomalidomide-Resistant MM | Not explicitly detailed in a comparative table | Induces apoptosis in pomalidomide-insensitive cell lines.[3] |
| Broad Panel of MM Cell Lines | 0.04 - 5 nM (in approx. 50% of 20 cell lines)[3] | Demonstrates broad and potent antiproliferative activity.[2][3] | |
| Pomalidomide | Pomalidomide-Sensitive MM | Micromolar range (e.g., 8 µM in RPMI8226, 10 µM in OPM2 after 48h) | Standard of care for relapsed/refractory MM, but resistance is common. |
Mechanism of Action: Enhanced Degradation of Ikaros and Aiolos
The primary mechanism of action for both pomalidomide and this compound involves the CRL4-CRBN E3 ubiquitin ligase complex.[4][5] Binding of the drug to CRBN alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros and Aiolos.[6][7][8][9] The degradation of these factors is a critical event that leads to the downregulation of c-Myc and IRF4, ultimately resulting in cell growth inhibition and apoptosis.[6]
This compound's superior efficacy stems from its enhanced interaction with CRBN. It has a higher binding affinity for CRBN compared to pomalidomide, which leads to a more efficient and rapid degradation of Ikaros and Aiolos.[2] This enhanced degradation is observed even in cells with low or mutated levels of CRBN, a common mechanism of acquired resistance to IMiDs.[2]
dot
This compound's Enhanced Mechanism of Action.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of this compound in pomalidomide-resistant myeloma cell lines.
Cell Viability Assay
dot
Workflow for Cell Viability Assay.
1. Cell Seeding:
-
Multiple myeloma cell lines (both pomalidomide-sensitive and -resistant) are seeded into 96-well microplates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
2. Drug Treatment:
-
Cells are treated with a range of concentrations of this compound or pomalidomide.
3. Incubation:
-
The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
4. Viability Assessment:
-
Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®, Promega) or a colorimetric assay (e.g., MTT).
-
For CellTiter-Glo®, the reagent is added to each well, and luminescence is measured using a microplate reader.
-
For MTT, the reagent is added, and after a further incubation period, the formazan (B1609692) crystals are solubilized, and absorbance is measured.
5. Data Analysis:
-
The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
dot
Workflow for Apoptosis Assay.
1. Cell Treatment:
-
Myeloma cells are treated with this compound or pomalidomide at specified concentrations for 24 to 48 hours.
2. Cell Harvesting and Staining:
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
3. Incubation:
-
The cells are incubated in the dark at room temperature for 15 minutes.
4. Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Western Blot for Ikaros and Aiolos Degradation
1. Cell Lysis:
-
Myeloma cells are treated with this compound or pomalidomide for various time points (e.g., 2, 4, 8, 24 hours).
-
After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
The protein concentration of the lysates is determined using a BCA protein assay.
3. SDS-PAGE and Transfer:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
The membrane is blocked and then incubated with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein levels relative to the loading control.
Conclusion
This compound represents a significant advancement in the treatment of multiple myeloma, particularly in the context of pomalidomide resistance. Its enhanced ability to bind to CRBN and promote the rapid and sustained degradation of Ikaros and Aiolos translates into superior antiproliferative and proapoptotic effects. The preclinical data strongly support the continued clinical development of this compound as a promising therapeutic option for patients with relapsed/refractory multiple myeloma.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. focusononcology.com [focusononcology.com]
- 4. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 5. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Epaldeudomide with Dexamethasone in Relapsed/Refractory Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel cereblon E3 ligase modulator (CELMoD) Epaldeudomide (CC-92480) in combination with dexamethasone (B1670325) against alternative therapeutic regimens for relapsed/refractory multiple myeloma (RRMM). The synergistic effects of this compound and dexamethasone are supported by preclinical and clinical data, offering a promising new avenue for patients who have become resistant to other treatments.
Introduction to this compound and its Synergistic Action
This compound is a potent, orally administered CELMoD agent designed for rapid and maximal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these proteins leads to direct antimyeloma and immunomodulatory effects.[2] When combined with dexamethasone, this compound exhibits a synergistic effect, enhancing its tumoricidal activity in multiple myeloma cell lines, including those resistant to lenalidomide (B1683929) and pomalidomide (B1683931).[3] This synergy has been observed in both preclinical models and early-phase clinical trials, suggesting a potent therapeutic strategy for heavily pretreated RRMM patients.[3][4]
Comparative Efficacy of this compound-Dexamethasone
The following tables summarize the clinical performance of this compound in combination with dexamethasone compared to other established treatment regimens for RRMM.
Table 1: Clinical Efficacy of this compound with Dexamethasone in RRMM
| Clinical Trial | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| CC-92480-MM-001 (Phase 1/2) | This compound + Dexamethasone | Heavily pretreated RRMM | 21.1% (all evaluable patients) | 10.6% (1 CR, 6 VGPRs) | 7.6 months | 4.4 months |
| (Recommended Phase 2 Dose: 1.0 mg, 21/28 days) | 54.5% | 27.3% (1 CR, 2 VGPRs) | Not Reported | Not Reported |
Data from the first-in-human CC-92480-MM-001 trial.[5] The overall patient population was heavily pretreated, with a median of 6 prior regimens.[4] The recommended phase 2 dose showed a significantly higher response rate.[6]
Table 2: Comparative Clinical Efficacy of Alternative Regimens in RRMM
| Treatment Regimen | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Pomalidomide + Dexamethasone | MM-003 (Phase 3) | RRMM, ≥2 prior therapies including lenalidomide and bortezomib | 31% | Not Reported | 7.4 months | 4.0 months | 12.7 months |
| Bortezomib + Dexamethasone | APEX (Phase 3) | Relapsed MM, 1-3 prior therapies | 38% | 13% (CR+nCR) | 8.0 months | 6.2 months | 29.8 months |
| Daratumumab + Bortezomib + Dexamethasone | CASTOR (Phase 3) | RRMM, ≥1 prior line of therapy | 83% | 59% | 7.4 months (at primary analysis) | 16.7 months | 49.6 months |
| Elotuzumab + Lenalidomide + Dexamethasone | ELOQUENT-2 (Phase 3) | RRMM, 1-3 prior therapies | 79% | 33% | 18 months | 19.4 months | 43.7 months |
Data compiled from respective clinical trial publications.
Mechanism of Action: A Deeper Dive
This compound exerts its antimyeloma effects by binding to the cereblon (CRBN) protein, a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos.[1][7] The degradation of these transcription factors results in the downregulation of key survival proteins in myeloma cells, including c-Myc and interferon regulatory factor 4 (IRF4), ultimately leading to apoptosis.[1]
Dexamethasone, a glucocorticoid, induces apoptosis in multiple myeloma cells through its interaction with the glucocorticoid receptor (GR).[8][9] The synergistic effect with this compound is believed to stem from the potentiation of apoptosis through distinct but complementary pathways.
Caption: Signaling pathway of this compound and Dexamethasone.
Experimental Protocols
In Vitro Synergy: Apoptosis Assay
The synergistic induction of apoptosis by this compound and dexamethasone in multiple myeloma cell lines was evaluated using a caspase-3 activation assay.[3]
Methodology:
-
Cell Culture: Multiple myeloma cell lines, including the lenalidomide-resistant H929-1051 cell line, were cultured in appropriate media.
-
Drug Treatment: Cells were treated with varying concentrations of this compound, dexamethasone, or the combination of both for a specified duration (e.g., 48-72 hours). Control cells were treated with vehicle (DMSO).
-
Apoptosis Measurement: Apoptosis was quantified by measuring the activation of caspase-3. This can be performed using commercially available kits that detect the cleaved, active form of caspase-3 via flow cytometry or luminescence-based assays.
-
Data Analysis: The percentage of apoptotic cells in each treatment group was determined. Synergy was assessed using methods such as the Chou-Talalay combination index (CI) or by observing potentiation of apoptosis at concentrations where single agents have minimal effect.[3]
Caption: Workflow for in vitro apoptosis assay.
In Vivo Synergy: Xenograft Model
The synergistic antitumor activity of this compound and dexamethasone was confirmed in a lenalidomide-resistant multiple myeloma xenograft mouse model.[3]
Methodology:
-
Animal Model: Female severe combined immunodeficient (SCID) mice were used.
-
Tumor Implantation: Lenalidomide-resistant H929-1051 multiple myeloma cells were inoculated into the right hind leg of the mice.
-
Treatment Initiation: When tumor volumes reached approximately 115 mm³, mice were randomized into treatment groups: vehicle control, this compound alone, dexamethasone alone, and the combination of this compound and dexamethasone.
-
Dosing: this compound was administered orally once daily, and dexamethasone was administered according to a specified schedule.
-
Tumor Volume Measurement: Tumor volumes were measured twice a week for the duration of the study.
-
Data Analysis: Tumor growth inhibition was calculated for each treatment group and compared. Synergy was determined using methods like the fractional product method, where the observed tumor growth inhibition of the combination is significantly greater than the product of the inhibitions of the individual agents.[3] In the study, the combination of this compound and dexamethasone resulted in an 84% tumor growth inhibition, compared to 34% for this compound alone and 20% for dexamethasone alone.[3]
Caption: Workflow for in vivo xenograft synergy study.
Conclusion
The combination of this compound and dexamethasone demonstrates significant synergistic antitumor activity in preclinical models and promising clinical efficacy in heavily pretreated relapsed/refractory multiple myeloma patients. Its unique mechanism of action, involving the potent degradation of Ikaros and Aiolos, provides a strong rationale for its use, particularly in patients who have developed resistance to other immunomodulatory agents. Further clinical investigation is warranted to fully establish the role of this combination in the evolving treatment landscape of multiple myeloma.
References
- 1. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. ashpublications.org [ashpublications.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. A Safety, PK and Efficacy Study of CC-92480 Monotherapy and in Combination With Dexamethasone in Subjects With Relapsed and Refractory Multiple Myeloma (RRMM) [clin.larvol.com]
- 6. youtube.com [youtube.com]
- 7. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexamethasone-induced apoptotic mechanisms in myeloma cells investigated by analysis of mutant glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexamethasone-induced apoptotic mechanisms in myeloma cells investigated by analysis of mutant glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validating Anti-Proliferative Effects: A Comparative Guide to Small Molecule TNF-α Inhibitors in Oncology
Disclaimer: This guide provides a comparative overview of the anti-proliferative effects of small molecule Tumor Necrosis Factor-alpha (TNF-α) inhibitors in various cancer types. The specific compound of interest, Epaldeudomide , is identified as a TNF-α inhibitor and immunomodulator with potential anti-cancer activity. However, as of this review, publicly available preclinical data detailing its specific anti-proliferative efficacy, such as IC50 values across different cancer cell lines and in-depth experimental protocols, are limited. Therefore, this guide will focus on the broader class of small molecule TNF-α inhibitors, using representative data from other compounds to illustrate the potential mechanisms and effects relevant to researchers, scientists, and drug development professionals.
Introduction to TNF-α Inhibition in Cancer
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine with a dual role in cancer biology. While it can induce cancer cell death, chronic inflammation driven by TNF-α can also promote tumor growth, proliferation, invasion, and metastasis. The signaling cascade initiated by TNF-α binding to its receptors, primarily TNFR1, can activate pro-survival pathways like NF-κB, which are often dysregulated in cancer. Small molecule inhibitors of TNF-α represent a therapeutic strategy to counteract the pro-tumorigenic effects of this cytokine.
Comparative Anti-Proliferative Activity
The following table summarizes the anti-proliferative activity (IC50 values) of selected small molecule TNF-α inhibitors across various cancer cell lines, as reported in preclinical studies. It is important to note that IC50 values can vary depending on the specific assay conditions, cell line, and exposure time.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| C87 | Fibrosarcoma | L929 | 8.73 | [1] |
| Benpyrine | Not Specified | L929 | Not explicitly for anti-proliferation, but inhibits TNF-α-induced cytotoxicity | [2] |
| SPD304 | Not Specified | L929 | 4.6 (inhibition of TNF-α activity) | [3] |
Mechanism of Action: TNF-α Signaling Pathway
Small molecule TNF-α inhibitors can disrupt the pro-survival signaling cascades activated by TNF-α. The diagram below illustrates the general TNF-α signaling pathway and the point of intervention for these inhibitors. By binding to TNF-α, these inhibitors can prevent its interaction with its receptor (TNFR1), thereby inhibiting the downstream activation of pro-inflammatory and pro-survival transcription factors like NF-κB.
Caption: General TNF-α signaling pathway and inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the anti-proliferative effects of compounds like small molecule TNF-α inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., small molecule TNF-α inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC Staining)
This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine (B164497) (PS).
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specific duration.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro screening of anti-cancer compounds.
Caption: A typical in vitro screening workflow for anti-cancer drugs.
Conclusion
While specific anti-proliferative data for this compound is not yet widely available, the broader class of small molecule TNF-α inhibitors holds promise as a therapeutic strategy in oncology. By inhibiting the pro-survival signals mediated by TNF-α, these compounds can potentially induce cancer cell death and inhibit tumor growth. The experimental protocols and workflows described in this guide provide a framework for the preclinical evaluation of such compounds. Further research is warranted to elucidate the specific anti-cancer effects of this compound and to validate its potential as a novel therapeutic agent.
References
A Comparative Analysis of Cereblon Binding Affinity: Thalidomide and Its Progeny
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of thalidomide (B1683933) and its key derivatives, lenalidomide (B1683929) and pomalidomide (B1683931), to the E3 ubiquitin ligase protein Cereblon (CRBN). This interaction is fundamental to the therapeutic mechanism of these immunomodulatory drugs (IMiDs), which function as "molecular glues" to induce the degradation of specific target proteins. Due to the unavailability of public data for Epaldeudomide, this guide focuses on the well-characterized and clinically significant thalidomide analogs.
Quantitative Binding Affinity Data
The binding affinity of small molecules to Cereblon is a critical determinant of their potency in inducing the degradation of neosubstrates. The following table summarizes the reported binding affinities of thalidomide, lenalidomide, and pomalidomide to Cereblon, presented as dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50). It is important to note that these values can vary depending on the specific experimental conditions and assay formats.
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| Thalidomide | ~250 nM[1] | ~1 - 2 µM | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay[2] |
| Lenalidomide | ~178 nM[1] | ~1.5 - 2.0 µM[3] | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay[2][4] |
| Pomalidomide | ~157 nM[1][5] | ~1.2 - 3 µM[5] | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay[5] |
Experimental Protocols
The determination of binding affinities for these compounds to Cereblon relies on robust biophysical and biochemical assays. Below are detailed methodologies for two commonly employed techniques.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a highly sensitive method for quantifying molecular interactions in a homogeneous format.
Principle: The TR-FRET assay for Cereblon binding is typically a competitive assay. It utilizes a tagged recombinant Cereblon protein (e.g., GST-tagged) and a fluorescently labeled tracer compound that is known to bind to the thalidomide-binding site of Cereblon (e.g., Thalidomide-Red). An antibody against the tag on Cereblon is labeled with a FRET donor (e.g., Europium cryptate), and the tracer is the FRET acceptor. When the tracer is bound to Cereblon, the donor and acceptor are in close proximity, resulting in a high FRET signal. A test compound that competes with the tracer for binding to Cereblon will cause a decrease in the FRET signal.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a dilution series of the test compounds (thalidomide, lenalidomide, pomalidomide), a solution of GST-tagged human Cereblon protein, a solution of Europium cryptate-labeled anti-GST antibody, and a solution of Thalidomide-Red.
-
Assay Plate Preparation: The assay is typically performed in a 96- or 384-well low-volume white plate.
-
Compound Addition: Dispense the diluted test compounds or vehicle control into the wells of the assay plate.
-
Protein Addition: Add the GST-tagged Cereblon protein solution to all wells.
-
Detection Reagent Addition: Add a pre-mixed solution of the Europium cryptate-labeled anti-GST antibody and Thalidomide-Red to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The TR-FRET signal is calculated as the ratio of the acceptor to donor fluorescence. The IC50 values are determined by plotting the TR-FRET signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Competitive Elution Assay
This method provides a semi-quantitative assessment of binding competition.
Principle: This assay utilizes affinity beads to which a thalidomide analog is immobilized. When a cell lysate containing Cereblon is incubated with these beads, Cereblon will bind. The ability of a test compound to elute the bound Cereblon from the beads indicates that it competes for the same binding site.
Methodology:
-
Preparation of Affinity Beads: Thalidomide or a derivative is chemically coupled to magnetic or agarose (B213101) beads.
-
Cell Lysate Preparation: Prepare a cell lysate from a cell line that expresses Cereblon (e.g., HEK293T or multiple myeloma cell lines).
-
Binding to Beads: Incubate the cell lysate with the thalidomide-conjugated beads to allow Cereblon to bind.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Competitive Elution: Incubate the beads with a buffer containing a known concentration of the test compound (thalidomide, lenalidomide, or pomalidomide).
-
Analysis: Collect the eluate and analyze the presence of Cereblon by immunoblotting. A stronger band for Cereblon in the eluate indicates a higher affinity of the test compound.
Visualizations
Cereblon Signaling Pathway
The binding of an IMiD to Cereblon alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7]
Caption: IMiD binding to Cereblon induces neosubstrate recruitment and degradation.
Experimental Workflow: TR-FRET Binding Assay
The following diagram illustrates the key steps in a TR-FRET competitive binding assay to determine the affinity of compounds for Cereblon.
Caption: Workflow of a TR-FRET competitive binding assay for Cereblon.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating Epaldeudomide's Activity in Primary Patient-Derived Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Epaldeudomide (KPG-818), a novel Cereblon E3 Ligase Modulator (CELMoD), with other relevant alternatives. It includes supporting clinical data, detailed experimental protocols for validation in patient-derived cancer models, and visualizations of key biological pathways and workflows.
Introduction to this compound and Patient-Derived Models
This compound is a clinical-stage, novel molecular glue modulator that targets the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] Like other drugs in its class, it exhibits immunomodulatory, anti-angiogenic, and direct anti-tumor effects.[1] Its primary mechanism involves inducing the degradation of specific target proteins, leading to cancer cell death.
Patient-derived cancer organoids (PDOs) and other primary cell models are three-dimensional cultures derived directly from patient tumors. These models are increasingly recognized for their ability to recapitulate the genetics, heterogeneity, and microenvironment of the original tumor, making them superior to traditional 2D cell lines for evaluating drug efficacy and predicting patient response.[2][3][4][5] Validating this compound's activity in these sophisticated models is a critical step in its development.
Mechanism of Action: The CELMoD Pathway
This compound functions by binding to the Cereblon (CRBN) protein, which is part of the Cullin-4A Ring Ligase (CRL4) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, causing it to recognize and tag "neosubstrate" proteins with ubiquitin. The primary neosubstrates for this compound are the Ikaros family zinc finger transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for B-cell development and survival.[1] Once ubiquitinated, these proteins are targeted for degradation by the proteasome, leading to downstream anti-myeloma effects and apoptosis.
Comparative Analysis: this compound vs. Other CELMoDs
The potency of CELMoDs is related to their binding affinity for Cereblon and their efficiency in inducing degradation of target proteins. While direct comparative data for this compound in patient-derived cells is emerging, its performance can be contextualized against earlier immunomodulatory drugs (IMiDs) and contemporary CELMoDs. Mezigdomide (B2442610) is noted for its high potency, achieving 100% closure of the CRBN E3 ligase complex, compared to 50% for Iberdomide (B608038) and just 20% for Pomalidomide.[6]
| Feature | Lenalidomide | Pomalidomide | Iberdomide | Mezigdomide (CC-92480) | This compound (KPG-818) |
| Drug Class | IMiD | IMiD | CELMoD | CELMoD | CELMoD |
| Primary Targets | IKZF1, IKZF3, CK1α | IKZF1, IKZF3 | IKZF1, IKZF3 | IKZF1, IKZF3 | IKZF1, IKZF3 [1] |
| CRBN Complex Closure | Low | ~20%[6] | ~50%[6] | 100%[6] | High Binding Affinity [1] |
| Potency | Lower | Moderate | High | Very High[6][7] | Potent [1] |
| Known Activity | Active in newly diagnosed and relapsed/refractory multiple myeloma (RRMM). | Active in lenalidomide-refractory MM. | Active in IMiD-refractory MM.[6] | Active in triple-class-refractory MM, including post-BCMA therapy.[7][8] | Active in heavily pre-treated RRMM. [1] |
Clinical Efficacy in Hematological Malignancies
Recent clinical trial data provides a snapshot of this compound's performance in a heavily pre-treated patient population, which can be compared to data from similar trials for other advanced CELMoDs.
| Drug Combination | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Source |
| This compound + Dexamethasone | Heavily pre-treated RRMM | 50% | 94% | Phase I (NCT04283097) [1] |
| Mezigdomide + Dexamethasone | Triple-class refractory RRMM | 40.6% | 79.2% (ORR + Stable Disease) | Phase II (CC-92480-MM-001)[8] |
| Mezigdomide + Dexamethasone | RRMM (Prior anti-BCMA therapy) | 50% | 86.7% (ORR + Stable Disease) | Phase II (CC-92480-MM-001)[8] |
Experimental Validation Workflow in Patient-Derived Organoids (PDOs)
Validating this compound's activity in PDOs involves several key stages, from sample acquisition to high-throughput screening and data analysis. This workflow allows for the assessment of drug efficacy in a biologically relevant, patient-specific context.
Detailed Experimental Protocols
Generation and Culture of Patient-Derived Organoids
This protocol is a generalized procedure for establishing PDOs from solid tumor biopsies.[2]
-
Sample Collection: Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection tube with appropriate media (e.g., DMEM/F12 with antibiotics). Transport on ice.
-
Tissue Processing: In a biosafety cabinet, wash the tissue multiple times with cold PBS. Mince the tissue into fragments of approximately 1-2 mm³ using sterile scalpels.
-
Enzymatic Digestion: Transfer minced tissue to a tube containing a digestion buffer (e.g., DMEM/F12 with Collagenase, Dispase, and a ROCK inhibitor like Y-27632). Incubate at 37°C for 30-60 minutes with agitation.
-
Cell Isolation: Neutralize the enzyme with media containing FBS. Filter the cell suspension through a 70-100 µm cell strainer to remove large debris. Centrifuge the filtrate to pellet the cells.
-
Embedding: Resuspend the cell pellet in a cold basement membrane extract (BME), such as Matrigel. Dispense 30-50 µL droplets ("domes") into pre-warmed culture plates.
-
Polymerization: Invert the plate and incubate at 37°C for 15-20 minutes to allow the BME to polymerize.
-
Culture: Carefully add pre-warmed, tissue-specific organoid growth medium to each well. Culture at 37°C, 5% CO₂, changing the medium every 2-3 days.
-
Passaging: Once organoids are mature and dense, mechanically or enzymatically dissociate them and re-plate in fresh BME to expand the culture.
High-Throughput Drug Screening in PDOs
This protocol outlines a method for testing drug sensitivity in a high-throughput format.[3]
-
Organoid Dissociation: Collect mature organoids from culture. Dissociate them into small fragments or single cells using a gentle dissociation reagent (e.g., TrypLE).
-
Plating: Count the cells and resuspend them in cold BME at a determined concentration. Using an automated dispenser, plate a small volume (e.g., 5-10 µL) into each well of a 384-well plate. Allow the BME to polymerize at 37°C.
-
Drug Preparation: Prepare a dilution series for this compound and comparator drugs (e.g., Lenalidomide, Mezigdomide, standard-of-care chemotherapeutics) in the appropriate culture medium. Include vehicle-only controls.
-
Dosing: Add the drug-containing media to the wells. Typically, 6-8 concentrations are used to generate a robust dose-response curve.
-
Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO₂.
-
Viability Assessment (ATP-based Assay):
-
Equilibrate the plate to room temperature.
-
Add a reagent that lyses cells to release ATP (e.g., CellTiter-Glo® 3D).
-
Incubate for 30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal intensity is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle-only controls.
-
Plot the normalized values against the log of the drug concentration.
-
Fit the data to a four-parameter nonlinear regression model to determine the half-maximal inhibitory concentration (IC50) for each drug.
-
Disclaimer: This guide is intended for informational purposes for a scientific audience. This compound is an investigational compound, and its safety and efficacy are still under evaluation in clinical trials.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 3. Integration of Patient-Derived Tumor Organoids and Patient Clinical Multimodal Data To Investigate the Role of Organoids in Predicting Treatment Response - Tempus [tempus.com]
- 4. [Patient-derived tumor organoids (or tumoroid), a growing preclinical model for oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & mezigdomide | VJHemOnc [vjhemonc.com]
- 7. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
A Comparative Analysis of Gene Expression Profiles: Epaldeudomide and Iberdomide
A Tale of Two Mechanisms: Unraveling the Transcriptional Impact of Epaldeudomide and Iberdomide (B608038)
In the landscape of modern therapeutics, understanding the precise molecular mechanisms by which drugs exert their effects is paramount. This guide provides a comparative analysis of the gene expression profiles induced by two immunomodulatory agents, this compound and iberdomide. While both compounds are under investigation for their therapeutic potential, they operate through distinct mechanisms, leading to different downstream transcriptional consequences. This report synthesizes the available scientific literature to offer a clear comparison for researchers, scientists, and drug development professionals.
Iberdomide: A Targeted Approach to Protein Degradation
Iberdomide is a novel oral Cereblon (CRBN) E3 ligase modulator (CELMoD®) that has demonstrated significant clinical activity in hematological malignancies and autoimmune diseases.[1] Its mechanism of action is centered on the targeted degradation of specific proteins, which in turn remodels the cellular transcriptome.
By binding to the CRBN component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, iberdomide selectively targets the lymphoid transcription factors Ikaros (encoded by the IKZF1 gene) and Aiolos (encoded by the IKZF3 gene) for ubiquitination and subsequent proteasomal degradation.[1][2] This targeted degradation of Ikaros and Aiolos disrupts the transcriptional programs that are essential for the survival and proliferation of certain cancer cells and for the aberrant immune responses seen in autoimmune diseases.
Gene Expression Changes Induced by Iberdomide
Studies in multiple myeloma and systemic lupus erythematosus (SLE) have begun to elucidate the gene expression changes downstream of Ikaros and Aiolos degradation by iberdomide.
-
In Multiple Myeloma: The degradation of Ikaros and Aiolos leads to the disruption of the gene expression program mediated by these transcription factors. This results in the derepression of several tumor suppressor genes , including CDKN1A, KLF6, and TXNIP.[3] Concurrently, there is a significant downregulation of Interferon Regulatory Factor 4 (IRF4) , a critical transcription factor for myeloma cell survival.[3]
-
In Systemic Lupus Erythematosus (SLE): In patients with active SLE, iberdomide treatment has been shown to significantly decrease the expression of a type I interferon (IFN) gene signature .[4] Furthermore, it reduces the expression of genes associated with B cell pathways.[4] This modulation of gene expression is believed to contribute to the rebalancing of the immune system in SLE.
The following table summarizes the key known gene expression changes induced by iberdomide.
| Target Cell/Disease | Key Gene Expression Changes | Reference |
| Multiple Myeloma | Upregulation: CDKN1A, KLF6, TXNIP | [3] |
| Downregulation: IRF4 | [3] | |
| Systemic Lupus Erythematosus | Downregulation: Type I Interferon Gene Signature, B Cell Pathway Genes | [4] |
This compound: Modulating the Inflammatory Response through TNF-α Inhibition
In stark contrast to the targeted protein degradation mechanism of iberdomide, this compound is characterized as a Tumor Necrosis Factor-alpha (TNF-α) inhibitor and an immunomodulator. The available information on its specific effects on gene expression is limited. However, based on its classification as a TNF-α inhibitor, we can infer the likely pathways and gene expression changes it may induce.
TNF-α is a potent pro-inflammatory cytokine that plays a central role in orchestrating the inflammatory response. It binds to its receptors, TNFR1 and TNFR2, initiating a cascade of intracellular signaling events that culminate in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the expression of a wide array of genes involved in inflammation, immunity, cell survival, and proliferation.
Inferred Gene Expression Changes Induced by this compound
By inhibiting TNF-α, this compound would be expected to suppress the TNF-α-mediated signaling pathway, leading to a reduction in the expression of NF-κB target genes. These genes typically include:
-
Pro-inflammatory Cytokines and Chemokines: Such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and various chemokines that attract immune cells to sites of inflammation.
-
Adhesion Molecules: Including E-selectin, VCAM-1, and ICAM-1, which are crucial for the recruitment of leukocytes.
-
Matrix Metalloproteinases (MMPs): Enzymes involved in tissue remodeling and degradation.
-
Anti-apoptotic Genes: Such as members of the B-cell lymphoma 2 (Bcl-2) family.
The inhibition of TNF-α by this compound would therefore be anticipated to have a broad anti-inflammatory effect by downregulating the expression of these key inflammatory mediators. The following table provides a general overview of the expected gene expression changes based on the known effects of TNF-α inhibition.
| Signaling Pathway | Expected Gene Expression Changes |
| TNF-α/NF-κB Pathway | Downregulation: Pro-inflammatory Cytokines (e.g., IL-1, IL-6), Chemokines, Adhesion Molecules (e.g., E-selectin, VCAM-1, ICAM-1), Matrix Metalloproteinases (MMPs), Anti-apoptotic Genes (e.g., Bcl-2 family) |
Experimental Protocols
Detailed experimental protocols for the studies cited are crucial for the replication and validation of findings. While specific protocols for this compound gene expression studies are not available, the methodologies for iberdomide studies and general approaches for studying TNF-α inhibitor effects are outlined below.
Iberdomide Gene Expression Analysis (General Protocol)
-
Cell Culture and Treatment: Multiple myeloma cell lines or peripheral blood mononuclear cells (PBMCs) from SLE patients are cultured under standard conditions. Cells are treated with varying concentrations of iberdomide or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and capillary electrophoresis.
-
RNA Sequencing (RNA-Seq):
-
Library Preparation: RNA-seq libraries are prepared from the isolated RNA using a standard library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.
-
Alignment: The cleaned reads are aligned to a reference genome (e.g., human genome assembly GRCh38).
-
Differential Gene Expression Analysis: Aligned reads are quantified to determine gene expression levels. Statistical analysis is then performed to identify differentially expressed genes between the iberdomide-treated and control groups. Software packages such as DESeq2 or edgeR are commonly used for this purpose.
-
Pathway and Functional Analysis: The list of differentially expressed genes is subjected to pathway and gene ontology (GO) enrichment analysis to identify the biological pathways and functions that are significantly affected by iberdomide treatment.
-
TNF-α Inhibitor Gene Expression Analysis (General Protocol)
-
Cell Culture or In Vivo Model: Relevant cell lines (e.g., macrophages, synoviocytes) or animal models of inflammatory diseases (e.g., collagen-induced arthritis in mice) are used.
-
Treatment: Cells or animals are treated with a TNF-α inhibitor or a control substance.
-
Sample Collection: Cells are harvested, or relevant tissues are collected from the animals at specified time points.
-
RNA Isolation and Analysis: RNA is isolated from the samples. Gene expression is typically analyzed using either RNA-Seq (as described above) or quantitative real-time PCR (qRT-PCR) for a targeted set of genes.
-
Data Analysis: For qRT-PCR, relative gene expression is calculated using the ΔΔCt method. For RNA-Seq, the analysis follows the same steps as outlined for iberdomide.
Visualizing the Mechanisms of Action
To further clarify the distinct mechanisms of this compound and iberdomide, the following diagrams illustrate their respective signaling pathways and the experimental workflow for gene expression analysis.
Figure 1. Iberdomide's mechanism of action.
Figure 2. Inferred mechanism of this compound.
Figure 3. A generalized experimental workflow.
Conclusion
This compound and iberdomide represent two distinct approaches to modulating the immune system and combating disease. Iberdomide's targeted degradation of the transcription factors Ikaros and Aiolos results in a precise and well-defined alteration of the downstream gene expression profile, with significant implications for the treatment of multiple myeloma and SLE. In contrast, this compound's role as a TNF-α inhibitor suggests a broader anti-inflammatory effect through the suppression of the NF-κB signaling pathway.
While a direct quantitative comparison of their gene expression profiles is hampered by the limited publicly available data for this compound, this guide provides a framework for understanding their divergent mechanisms of action and their likely disparate impacts on the cellular transcriptome. Further research, particularly comprehensive gene expression profiling of this compound, is necessary to enable a more detailed and direct comparison. This will be crucial for the strategic development and clinical application of these promising therapeutic agents.
References
- 1. Frontiers | Effect of Anti-TNF Therapy on Mucosal Apoptosis Genes Expression in Crohn's Disease [frontiersin.org]
- 2. Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Epaldeudomide
For Immediate Implementation by Laboratory Personnel
As a novel immunomodulator and a potent cereblon E3 ligase modulator, Epaldeudomide requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides essential, step-by-step guidance for the proper disposal of this compound, aligning with best practices for managing potent pharmaceutical compounds in a research setting. Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.
I. Immediate Safety and Handling Precautions
Personnel handling this compound in any form (solid powder, solutions, or contaminated materials) must adhere to the following personal protective equipment (PPE) standards:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact and cross-contamination. |
| Lab Coat | Dedicated, disposable, or launderable lab coat | Protects personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Respiratory | Use in a certified chemical fume hood | Minimizes inhalation exposure to the potent compound. |
II. Step-by-Step Disposal Protocol for this compound Waste
The following procedures outline the segregation and disposal of different types of waste generated during research activities involving this compound.
A. Unused or Expired Solid this compound
-
Do Not Attempt Chemical Deactivation: Without specific, validated protocols, do not attempt to chemically neutralize or deactivate solid this compound.
-
Containerize: Place the original vial or container with the unused or expired solid compound into a larger, clearly labeled, sealable plastic bag.
-
Label as Hazardous Waste: Affix a hazardous waste label to the outer bag. The label must include:
-
The words "Hazardous Waste"
-
Chemical Name: "this compound"
-
CAS Number (if available)
-
An indication of the hazard (e.g., "Potent Compound," "Cytotoxic")
-
-
Segregate for Disposal: Store the labeled bag in a designated hazardous waste accumulation area, separate from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection and disposal via high-temperature incineration.[1][2]
B. This compound-Contaminated Labware and Materials
This category includes items such as pipette tips, weighing boats, contaminated gloves, bench paper, and empty vials.
-
Segregation at Point of Use: Immediately place all single-use, this compound-contaminated items into a designated, leak-proof, and puncture-resistant hazardous waste container.[3] This container should be clearly marked for "Cytotoxic Waste" or "Potent Pharmaceutical Waste."
-
Container Labeling: The container must be labeled with a hazardous waste tag as described in section II.A.3.
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.
-
Disposal: When the container is full, arrange for its collection by your institution's EHS for disposal by incineration.[1][2]
C. This compound Solutions and Liquid Waste
-
Collect Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container. Do not pour this compound solutions down the drain.
-
Labeling: The liquid waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name of the solvent(s) and "this compound" with its estimated concentration.
-
Storage and Disposal: Store the sealed container in a designated satellite accumulation area, ensuring it is within secondary containment to prevent spills. Arrange for pickup and disposal through your institution's EHS office.
III. Experimental Workflow for Waste Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste streams.
Caption: Logical workflow for the safe disposal of this compound waste.
IV. Spill Management
In the event of a spill of solid or liquid this compound:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the PPE outlined in Section I.
-
Contain the Spill:
-
For Solids: Gently cover the spill with absorbent pads or granules to avoid raising dust.
-
For Liquids: Absorb the spill with chemically inert absorbent material.
-
-
Clean the Area: Carefully collect all contaminated materials into a designated hazardous waste container. Clean the spill area with a suitable detergent and water, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure that its disposal is managed in a safe, responsible, and compliant manner. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines.
References
Essential Safety and Operational Guide for Handling Epaldeudomide
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Epaldeudomide. Given that this compound is a potent, immunomodulatory, and anti-cancer agent intended for laboratory use only, adherence to these protocols is essential for ensuring a safe laboratory environment and proper disposal of chemical waste.[1][2] The information herein is based on best practices for handling potent pharmaceutical compounds in the absence of a specific Safety Data Sheet (SDS).
Hazard Communication
While a specific SDS for this compound is not publicly available, its classification as a potent, immunomodulatory, and anti-cancer agent necessitates handling it with the utmost care.[1][2] Compounds of this nature are often associated with significant health risks, including potential reproductive toxicity, carcinogenicity, and organ damage upon repeated exposure. Therefore, all personnel must be trained on the potential hazards and the procedures outlined in this guide before handling the compound.
Personal Protective Equipment (PPE)
The primary goal of PPE is to establish a barrier between the handler and the hazardous compound. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields conforming to EN166 (EU) or NIOSH (US) approved standards. A full-face shield is required when there is a risk of splashes or aerosol generation. | Protects against airborne particles and accidental splashes to the eyes and face. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., double-gloving with nitrile gloves is recommended). Gloves must be inspected before use and proper removal techniques must be followed. | Prevents dermal absorption and skin irritation. Double-gloving provides an additional layer of protection. |
| Body Protection | A disposable, solid-front protective laboratory coat or gown with long sleeves and tight-fitting cuffs. A dedicated, disposable suit may be necessary for procedures with a high risk of contamination. | Minimizes skin exposure to the compound. Disposable garments prevent cross-contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator is the minimum requirement. For procedures that may generate aerosols or dust, or when handling larger quantities, a powered air-purifying respirator (PAPR) is recommended.[3] | Protects against the inhalation of hazardous particles. The level of respiratory protection should be determined by a risk assessment of the specific procedure. |
Engineering Controls
Engineering controls are the most effective way to minimize exposure to hazardous compounds and should be used as the primary means of containment.
| Control Type | Specification | Rationale |
| Ventilation | All handling of this compound powder must be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box. | Provides primary containment and prevents the release of the compound into the laboratory environment. |
| Containment | For weighing and aliquoting of powder, a containment ventilated enclosure (CVE) or a flexible isolator (glove bag) is recommended. | Minimizes the generation and dispersal of hazardous dust. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE, engineering controls, and spill cleanup materials are readily available.
-
Review the experimental protocol and this safety guide.
-
-
Donning PPE:
-
Put on PPE in the following order: gown/suit, respirator, face shield/goggles, and then gloves (double-gloved).
-
-
Handling the Compound:
-
Conduct all manipulations within a designated engineering control (fume hood, glove box).
-
When weighing the solid compound, use a dedicated enclosure to prevent dust dissemination.
-
Handle the compound gently to avoid creating dust or aerosols.
-
For solutions, avoid splashing and keep containers closed when not in use.
-
-
Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a rinse with 70% ethanol).
-
Wipe down the exterior of all containers before removing them from the containment area.
-
-
Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination. The general sequence is: outer gloves, gown/suit, face shield/goggles, inner gloves, and finally the respirator.
-
Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4][5] |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to handle it, wear appropriate PPE and clean it up with an absorbent material. For large spills, or if you are unsure, contact the institution's environmental health and safety department. All spill cleanup materials must be disposed of as hazardous waste.[5] |
Disposal Plan
All waste generated from the handling of this compound is considered hazardous waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including disposable PPE, weighing papers, and pipette tips, must be collected in a dedicated, labeled hazardous waste container. |
| Liquid Waste | All solutions containing this compound must be collected in a labeled, sealed, and chemical-resistant hazardous waste container. Do not dispose of down the drain. |
| Sharps | Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous waste. |
All hazardous waste must be disposed of through the institution's approved hazardous waste management program.[6][7]
Caption: PPE selection workflow for handling this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TNF-α inhibitor | Probechem Biochemicals [probechem.com]
- 3. aiha.org [aiha.org]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
